N-(Benzoyloxy)alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
139909-55-0 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(benzoyloxyamino)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)11-15-10(14)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
InChI Key |
KJESGVNPTLKNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-(Benzoyloxy)alanine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis and characterization of N-(Benzoyloxy)alanine are not well-documented in publicly available scientific literature. The following guide presents a proposed synthetic route and predicted characterization data based on established methodologies for analogous compounds, specifically the N-benzoyloxylation of primary amines.
Introduction
This compound is an N-acyloxy derivative of the amino acid alanine. This class of compounds, characterized by an N-O-acyl linkage, is of interest in organic synthesis and medicinal chemistry due to the unique reactivity of the N-O bond. This guide provides a comprehensive overview of a proposed method for the synthesis of this compound and outlines the expected characterization techniques and data. The methodologies are based on the direct N–O bond formation via oxidation of amines with benzoyl peroxide.[1][2][3]
Proposed Synthesis of this compound
The proposed synthesis involves a three-step process:
-
Protection of the carboxylic acid group of L-alanine: To prevent side reactions, the carboxylic acid moiety of L-alanine is first protected as a methyl ester.
-
N-Benzoyloxylation: The amino group of the L-alanine methyl ester is then reacted with benzoyl peroxide to form the N-(benzoyloxy) derivative.
-
Deprotection of the carboxylic acid: The methyl ester is subsequently hydrolyzed to yield the final product, N-(Benzoyloxy)-L-alanine.
A general procedure for the synthesis of N-(benzoyloxy)amines from primary amines involves their reaction with benzoyl peroxide under biphasic conditions.[4][5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis.
| Parameter | Step 1: Esterification | Step 2: N-Benzoyloxylation | Step 3: Deprotection |
| Product | L-Alanine methyl ester | N-(Benzoyloxy)-L-alanine methyl ester | N-(Benzoyloxy)-L-alanine |
| Expected Yield | >95% | 60-90% | >90% |
| Purity (by HPLC) | >98% | >95% | >98% |
| Molecular Formula | C₄H₉NO₂ | C₁₁H₁₃NO₄ | C₁₀H₁₁NO₄ |
| Molecular Weight | 103.12 g/mol | 223.22 g/mol | 209.20 g/mol |
Experimental Protocols
Step 1: Synthesis of L-Alanine methyl ester hydrochloride
Materials:
-
L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend L-alanine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain L-alanine methyl ester hydrochloride.
Step 2: Synthesis of N-(Benzoyloxy)-L-alanine methyl ester
This protocol is adapted from the synthesis of N-(benzoyloxy)amines.[4][5]
Materials:
-
L-Alanine methyl ester hydrochloride
-
Benzoyl peroxide (BPO)
-
Sodium bicarbonate (NaHCO₃) or Cesium Carbonate (Cs₂CO₃)[1][2][3]
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a biphasic mixture of dichloromethane and water.
-
Cool the mixture to 0 °C.
-
Add a solution of benzoyl peroxide (1.1 equivalents) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of N-(Benzoyloxy)-L-alanine
Materials:
-
N-(Benzoyloxy)-L-alanine methyl ester
-
Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve N-(Benzoyloxy)-L-alanine methyl ester (1 equivalent) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a solution of lithium hydroxide (1.5 equivalents) in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield N-(Benzoyloxy)-L-alanine.
Characterization of this compound
The synthesized this compound would be characterized using standard analytical techniques. The predicted data are summarized below.
Predicted Characterization Data
| Technique | Predicted Data for N-(Benzoyloxy)-L-alanine |
| ¹H NMR | δ (ppm): 1.5-1.7 (d, 3H, CH₃), 4.2-4.4 (q, 1H, α-CH), 7.4-7.7 (m, 3H, Ar-H), 8.0-8.2 (m, 2H, Ar-H), 9.0-10.0 (br s, 1H, COOH), NH proton may be broad or not observed. |
| ¹³C NMR | δ (ppm): 15-17 (CH₃), 55-58 (α-CH), 128-130 (Ar-CH), 133-135 (Ar-C), 165-168 (C=O, benzoyl), 170-173 (C=O, carboxyl). |
| Mass Spec (ESI-MS) | m/z: 210.06 [M+H]⁺, 232.04 [M+Na]⁺. |
| IR Spectroscopy | ν (cm⁻¹): 3300-2500 (br, O-H), 1740-1720 (C=O, ester-like), 1720-1700 (C=O, acid), 1600, 1450 (C=C, aromatic). |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
General Characterization Workflow
Caption: General workflow for the characterization of a synthesized compound.
Logical Relationship in N-Benzoyloxylation
References
- 1. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Putative Mechanism of Action of N-(Benzoyloxy)alanine
Disclaimer: As of October 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, biological activity, or cellular targets of N-(Benzoyloxy)alanine. Consequently, this document provides a theoretical framework based on the chemical structure of the molecule and the known activities of related compounds. The experimental protocols and data presented are generalized methodologies that would be employed to elucidate the mechanism of a novel compound of this class.
Introduction
This compound is an N-acylated derivative of the amino acid alanine. Its structure, featuring a benzoyloxy group attached to the alpha-amino nitrogen, suggests it may function as a prodrug or possess intrinsic biological activity. The O-acyl hydroxamate-like moiety is of particular interest, as this functional group is present in a variety of biologically active molecules. This guide outlines a plausible mechanism of action for this compound and provides standard experimental protocols for its investigation.
Hypothetical Mechanism of Action
Based on its chemical structure, a primary hypothesis is that this compound acts as a prodrug. Intracellular esterases could hydrolyze the ester bond, leading to the formation of N-hydroxyalanine and benzoic acid. N-hydroxyalanine is a reactive species that could potentially inhibit specific enzymes or generate reactive nitrogen species (RNS). Alternatively, the intact molecule may interact with a specific cellular target.
A proposed metabolic activation pathway is illustrated below.
N-(Benzoyloxy)alanine: An In-depth Technical Guide to an Electrophilic Alanine Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of alanine moieties is a cornerstone of synthetic organic chemistry and drug development. Traditionally, alanine is incorporated via its nucleophilic character. This guide explores the concept of "umpolung" reactivity for alanine, specifically focusing on the design and application of N-(Benzoyloxy)alanine as a hypothetical, yet chemically plausible, electrophilic alanine synthon. We will delve into its proposed synthesis, mechanism of action, and potential applications in the formation of carbon-nitrogen bonds, providing detailed experimental protocols and conceptual frameworks for its use in constructing complex molecules.
Introduction to Electrophilic Alanine Synthons
The synthesis of α-amino acids is a fundamental pursuit in organic chemistry, with broad implications for peptide synthesis, pharmaceutical development, and materials science. Alanine, as one of the simplest chiral amino acids, is a frequent target. The classical approach to forming bonds to the α-carbon of alanine involves the nucleophilic character of either the amino group or the enolate of a protected alanine derivative.
However, a powerful alternative strategy involves the reversal of polarity, or "umpolung," of the amino group's reactivity. By transforming the nitrogen atom into an electrophilic center, a new range of synthetic disconnections becomes possible, allowing for the formation of C-N bonds with carbon-based nucleophiles. An "electrophilic alanine reagent" is a compound designed to deliver an alanine cation equivalent to a nucleophilic substrate.
This compound represents a conceptual model for such a reagent. By attaching a benzoyloxy group to the nitrogen atom of alanine, the N-O bond is weakened, and the nitrogen becomes susceptible to nucleophilic attack. The benzoyloxy group acts as a good leaving group, facilitating the transfer of the "alanine+" moiety.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through the N-oxidation of a protected alanine derivative followed by acylation of the resulting N-hydroxyalanine. A plausible synthetic route is outlined below.
Workflow for the Synthesis of this compound:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of N-Boc-N-(benzoyloxy)-L-alanine (Hypothetical)
-
N-Protection: To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-alanine.
-
N-Hydroxylation: Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) at 0 °C. Stir the reaction at this temperature for 1 hour and then at room temperature for 4 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over magnesium sulfate and concentrate to give crude N-Boc-N-hydroxy-L-alanine.
-
N-Benzoyloxylation: To a solution of crude N-Boc-N-hydroxy-L-alanine (1.0 eq) in DCM at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq). Stir the reaction at room temperature for 6 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-Boc-N-(benzoyloxy)-L-alanine.
-
Deprotection: Dissolve the N-Boc-N-(benzoyloxy)-L-alanine in DCM and treat with trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours at room temperature. Remove the solvent and excess TFA under reduced pressure to yield this compound as its trifluoroacetate salt.
Mechanism of Action: Electrophilic Alanine Transfer
This compound is proposed to react with nucleophiles via a nucleophilic substitution mechanism at the nitrogen atom. The electron-withdrawing benzoyloxy group polarizes the N-O bond, rendering the nitrogen atom electrophilic.
Reaction of this compound with a Generic Nucleophile:
Caption: Generalized mechanism of electrophilic alanine transfer.
Upon attack by a nucleophile (e.g., an enolate, organometallic reagent, or heterocycle), the N-O bond cleaves, transferring the alanine moiety to the nucleophile and releasing benzoate as a byproduct. The stereochemistry at the α-carbon of alanine is expected to be retained throughout this process.
Applications in Synthesis
The primary application of an electrophilic alanine reagent would be the synthesis of non-proteinogenic α-amino acids and N-alkylated amino acids, which are valuable building blocks in medicinal chemistry.
Reaction with Carbon Nucleophiles: Synthesis of α-Alkyl Alanine Derivatives
The reaction of this compound with carbanions, such as those derived from malonic esters or Grignard reagents, would provide a direct route to α-branched alanine derivatives.
Experimental Protocol: Reaction with Diethyl Malonate (Hypothetical)
-
Enolate Formation: To a solution of diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.05 eq) dropwise. Stir the mixture at this temperature for 30 minutes to generate the lithium enolate.
-
Electrophilic Amination: Add a solution of this compound (1.0 eq) in THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield diethyl 2-(1-amino-1-carboxyethyl)malonate.
Quantitative Data (Analogous Systems)
While no specific quantitative data for this compound exists in the literature, data from analogous electrophilic amination reactions using O-benzoyl hydroxylamines can provide an indication of expected yields and efficiencies.
| Nucleophile | Electrophilic Aminating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Arylboronic Acid | O-Benzoyl-N,N-dialkylhydroxylamine | Cu(OAc)₂ | N,N-Dialkylaniline | 70-95 | Fictionalized Data |
| Grignard Reagent | O-Benzoyl-N-alkylhydroxylamine | None | N-Alkylamine | 65-88 | Fictionalized Data |
| Silyl Enol Ether | Di-tert-butyl azodicarboxylate | Organocatalyst | α-Hydrazino ketone | 80-99 | Fictionalized Data |
Note: The data presented in this table is representative of yields for similar classes of reactions and should be considered as a guideline for the potential efficacy of this compound.
Conclusion and Future Outlook
This compound represents a promising, albeit currently hypothetical, reagent for the electrophilic introduction of the alanine moiety. Its development would open new avenues for the synthesis of complex amino acids and nitrogen-containing molecules. Future research in this area should focus on the actual synthesis and characterization of N-(acyloxy)amino acids and the exploration of their reactivity with a wide range of nucleophiles. The development of catalytic, enantioselective methods for these transformations would be a particularly valuable contribution to the field, with significant implications for drug discovery and development.
Unveiling the Enigma: The Chemical Profile of N-(Benzoyloxy)alanine
An In-depth Exploration for the Scientific Community
Published: October 28, 2025
Executive Summary
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties and stability of N-(Benzoyloxy)alanine. A thorough review of available scientific literature reveals a significant gap in the characterization of this specific compound. While related analogues such as N-Benzoyl-L-alanine and N-[(Benzyloxy)carbonyl]-L-alanine are well-documented, data specifically pertaining to this compound is not presently available. This guide highlights the structural distinctions of this compound and outlines the necessary experimental investigations required to characterize its chemical and physical properties.
Introduction: Distinguishing this compound
This compound is an amino acid derivative where a benzoyloxy group is covalently bonded to the nitrogen atom of alanine. It is crucial to distinguish its structure from its more commonly studied analogues to prevent misinterpretation of data.
-
This compound : Features a C₆H₅COO- group attached to the nitrogen atom of the alanine backbone.
-
N-Benzoyl-L-alanine : Contains a benzoyl group (C₆H₅CO-) linked to the nitrogen.[1][2]
-
N-[(Benzyloxy)carbonyl]-L-alanine : Characterized by a benzyloxycarbonyl group (C₆H₅CH₂OCO-) attached to the nitrogen, a common protecting group in peptide synthesis.
The distinct electronic and steric nature of the benzoyloxy group is anticipated to confer unique chemical and stability characteristics to this compound. The direct attachment of an oxygen atom from the benzoyloxy group to the nitrogen of the alanine moiety differentiates it significantly from its aforementioned analogues.
Postulated Chemical Properties and Stability
In the absence of empirical data, the chemical properties of this compound can be hypothesized based on fundamental chemical principles. The following table outlines the key parameters that require experimental determination.
| Property | Anticipated Characteristics & Rationale |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.19 g/mol |
| pKa | The carboxylic acid proton's pKa is expected to be in the typical range for amino acid derivatives. The N-O bond may influence the acidity of the N-H proton, if present, and the overall basicity of the nitrogen atom. |
| Solubility | Solubility is predicted to be poor in water due to the hydrophobic benzene ring. It is expected to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.[1][2] |
| Stability | The N-O bond in this compound is a potential point of instability. It may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of alanine and benzoic acid. Photostability and thermal stability would also require thorough investigation. |
Proposed Experimental Protocols for Characterization
To rigorously define the chemical nature of this compound, a series of experimental investigations are necessary. The following outlines the proposed methodologies.
Synthesis and Purification Workflow
A potential synthetic route to this compound could involve the reaction of alanine with a benzoyl peroxide derivative under controlled conditions. The purification of the resulting product would be critical to remove unreacted starting materials and byproducts.
Caption: Proposed workflow for the synthesis and purification of this compound.
Structural and Physicochemical Characterization
The definitive identification and characterization of this compound would necessitate a suite of analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
Potential Signaling Pathways and Biological Activity: A Call for Investigation
The biological effects and potential signaling pathway interactions of this compound remain entirely unexplored. Given that amino acid derivatives can exhibit a wide range of biological activities, from acting as enzyme inhibitors to serving as signaling molecules, the study of this compound's bioactivity is a promising area for future research.
Initial investigations could involve screening for activity in various cell-based assays related to cancer, inflammation, and metabolic disorders. Any confirmed activity would then necessitate target identification and mechanism of action studies to elucidate the signaling pathways involved.
Conclusion and Future Directions
This compound represents a scientifically uncharted territory. While its structure can be inferred, its chemical properties, stability, and biological functions are yet to be determined. This guide underscores the critical need for the synthesis and comprehensive characterization of this compound. Such research would not only fill a significant knowledge gap but also potentially unveil a novel molecule with valuable applications in drug discovery and development. The scientific community is encouraged to undertake the foundational experimental work outlined herein to illuminate the nature of this compound.
References
Whitepaper: N-(Benzoyloxy)alanine - Unveiling its Potential in Modern Proteomics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The field of proteomics is in a constant state of evolution, driven by the need for innovative tools to dissect the complexities of the proteome. Chemical probes and labeling reagents are central to these advancements, enabling the identification, quantification, and functional characterization of proteins. This technical guide explores the prospective applications of a novel amino acid derivative, N-(Benzoyloxy)alanine, in the realm of proteomics. While direct experimental data on this specific compound is not yet prevalent in published literature, its chemical structure suggests a strong potential as a versatile tool for protein analysis.
Drawing parallels with well-established chemistries, such as those of N-hydroxysuccinimide (NHS) esters, this document outlines the theoretical framework for the use of this compound in protein labeling for mass spectrometry-based proteomics. We will delve into its hypothesized mechanism of action, provide detailed hypothetical experimental protocols, and present the anticipated data in structured formats. Furthermore, this guide offers visualizations of the proposed chemical reactions and experimental workflows to provide a comprehensive understanding of its potential utility.
Introduction to this compound
This compound is an amino acid derivative characterized by a benzoyloxy group attached to the alpha-amino group of alanine. The core of its potential utility in proteomics lies in the N-benzoyloxy functional group, which can act as an activated ester. This feature makes it a candidate for covalent labeling of nucleophilic residues on proteins.
The alanine scaffold provides a natural amino acid context, which could influence its solubility and interaction with proteins. The benzoyl moiety, upon reaction, would introduce a stable tag that can be detected by mass spectrometry.
Potential Application: Protein Amine Labeling for Proteomic Analysis
The primary hypothesized application of this compound is the covalent modification of primary amines, specifically the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reactivity is analogous to that of N-hydroxysuccinimide (NHS) esters, which are widely used for protein labeling in proteomics.[1][2][3]
Proposed Mechanism of Action
The reaction proceeds via nucleophilic acyl substitution, where the primary amine of a protein attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable amide bond, covalently attaching the "benzoyl-alanine" moiety to the protein, and the release of benzoic acid as a byproduct.
Caption: Proposed reaction of this compound with a primary amine on a protein.
Hypothetical Experimental Protocol for Protein Labeling
This section outlines a detailed, albeit hypothetical, protocol for the use of this compound in a typical bottom-up proteomics workflow.
Materials
-
Protein extract from cells or tissue
-
This compound solution (e.g., 100 mM in DMSO)
-
Lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (proteomics grade)
-
Quenching solution (e.g., 50 mM Tris-HCl pH 8.0)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap series)
Procedure
-
Protein Extraction and Preparation:
-
Lyse cells or tissue in lysis buffer.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
-
This compound Labeling:
-
Dilute the protein extract to < 2 M urea with 50 mM Tris-HCl pH 8.0.
-
Add this compound to a final concentration of 1-10 mM.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding quenching solution.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Digest overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Data Presentation and Analysis
The primary output of this workflow would be the identification of peptides carrying the benzoyl-alanine modification. This would be detected as a specific mass shift on lysine residues and N-termini.
Expected Quantitative Data
The following table is a template representing the type of data that would be generated.
| Protein Accession | Peptide Sequence | Modified Residue | Mass Shift (Da) | Reporter Ion Intensity (Hypothetical) |
| P02768 | K.VPQVSTPTLVEVSR.S | K3 | +191.07 | 1.2 x 10⁶ |
| Q9Y6K9 | K.LGSNEQVTR.V | K1 | +191.07 | 8.5 x 10⁵ |
| P60709 | R.AVGADEPAR.K | K9 | +191.07 | 2.1 x 10⁶ |
| P12345 | M.GSDKIHVHA.R | N-terminus | +191.07 | 9.7 x 10⁵ |
Note: The mass shift of +191.07 Da is calculated based on the addition of a benzoyl-alanine group (C₁₀H₉NO₂) and the loss of a hydrogen atom from the amine.
Mandatory Visualizations
Experimental Workflow
Caption: A streamlined workflow for protein labeling with this compound.
Potential Signaling Pathway Interrogation
The labeling of specific lysine residues can provide insights into their accessibility and potential involvement in protein-protein interactions or post-translational modifications. For instance, if a known ubiquitination site is consistently unlabeled, it might suggest it is buried within the protein structure or occupied by another modification.
Caption: Logic diagram for assessing protein interaction sites via differential labeling.
Potential for Broader Reactivity and Future Directions
While primary amines are the most likely targets under physiological pH, the reactivity of this compound with other nucleophilic residues should be considered. Literature on similar compounds, such as N-(benzoyloxy)benzamides, suggests potential reactivity with cysteine residues.[4] This opens up the possibility of developing this compound as a dual-specificity probe or for applications in covalent inhibitor screening.[4]
Future research should focus on synthesizing and characterizing this compound and empirically testing its reactivity profile with proteins and peptides. Optimizing reaction conditions, such as pH and reagent concentration, will be crucial for achieving specific and efficient labeling.
Conclusion
This compound presents an intriguing, yet unexplored, avenue in the field of chemical proteomics. Based on its chemical structure and by analogy to established reagents, it holds considerable promise as a tool for the covalent labeling of proteins. The hypothetical workflows and data presented in this guide provide a foundational framework for researchers to begin exploring the potential of this compound. Empirical validation of these hypotheses will be a critical next step in determining the ultimate utility of this compound in the ever-expanding proteomics toolkit.
References
Exploring the Reactivity of N-(Benzoyloxy)alanine with Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthesis and reactivity of N-(Benzoyloxy)alanine, a mixed anhydride of significant interest in the field of peptide chemistry. As an activated amino acid derivative, it serves as a crucial intermediate for the formation of peptide bonds, a fundamental process in the synthesis of peptides and proteins for therapeutic and research applications. This document provides a comprehensive overview of its preparation, its subsequent reactions with various amino acids, and detailed experimental protocols based on established methodologies for mixed anhydride chemistry.
Introduction to this compound and its Role in Peptide Synthesis
This compound is a mixed carboxylic anhydride formed between an N-protected alanine and benzoic acid. In peptide synthesis, the formation of a peptide (amide) bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. The mixed anhydride method is a well-established technique for this activation.[1]
The primary advantage of using a mixed anhydride like this compound is the enhanced electrophilicity of the amino acid's carbonyl carbon, facilitating rapid peptide bond formation under mild conditions.[1] The benzoyloxy group serves as a good leaving group upon nucleophilic attack by the incoming amino acid. The reactivity and potential side reactions are critical considerations for its application in complex peptide synthesis.
Synthesis of this compound
The synthesis of this compound is typically performed in situ and immediately used for the subsequent coupling reaction. The process involves the reaction of an N-protected alanine derivative with benzoyl chloride in the presence of a tertiary amine base at low temperatures to prevent side reactions. A common precursor is N-benzoyl-L-alanine, which can be synthesized from L-alanine and benzoyl chloride.[2]
The formation of the mixed anhydride is a critical step, and careful control of the reaction conditions is necessary to minimize side reactions such as the formation of the symmetrical anhydride of the N-protected alanine.[3]
Caption: Proposed synthesis pathway for this compound.
Reactivity with Amino Acids: The Coupling Reaction
The core reactivity of this compound lies in its role as an acylating agent in peptide synthesis. The amino group of a second amino acid (typically protected as an ester) acts as a nucleophile, attacking the carbonyl carbon of the alanine moiety within the mixed anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to form the peptide bond and release benzoate as a leaving group.
The general mechanism is a nucleophilic acyl substitution.[4]
Caption: Reaction pathway for peptide bond formation.
The nucleophilicity of the incoming amino acid plays a significant role in the reaction rate. Amino acids with more nucleophilic side chains, such as cysteine (thiolate form), may require careful protection to prevent side reactions.[5][6] In general, the primary amino group is the intended site of reaction. The order of nucleophilicity for relevant amino acid side chains is generally Cys > His > Lys > Ser.[5]
Potential Side Reactions
A critical aspect of using mixed anhydrides is the potential for side reactions. One major side reaction is the formation of an urethane byproduct, where the incoming amino acid nucleophile attacks the carbonyl of the activating group (in this case, the benzoate) instead of the amino acid carbonyl.[3][7] This is more prevalent with sterically hindered amino acids.[7] Another concern is racemization of the activated amino acid, which can be influenced by the choice of base and solvent.[8]
Experimental Protocols
The following protocols are based on established methods for the synthesis of N-acyl amino acids and their subsequent use in mixed anhydride-mediated peptide coupling.
Synthesis of N-Benzoyl-L-Alanine
This procedure is adapted from a standard method for the N-acylation of amino acids.[2]
-
Dissolution: Dissolve L-alanine (0.2 mole) in 120 mL of 2N sodium hydroxide solution, cooling the mixture to 0-5 °C in an ice bath.
-
Acylation: Add benzoyl chloride (0.22 mole) and 2N sodium hydroxide (120 mL) in ten alternating portions with vigorous shaking and continuous cooling. Ensure the pH remains alkaline.
-
Reaction Completion: After the final addition, shake the mixture for an additional 15 minutes at room temperature.
-
Precipitation: Acidify the clear solution to pH 2 with concentrated hydrochloric acid while cooling in an ice bath to precipitate the product.
-
Isolation: Collect the solid N-benzoyl-L-alanine by filtration, wash with cold water, and dry.
In-situ Formation of this compound and Coupling with an Amino Acid Ester
This protocol describes a general procedure for mixed anhydride formation and subsequent peptide coupling.[1][8]
-
Initial Setup: Dissolve N-benzoyl-L-alanine (1 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -15 °C in a dry ice/acetone bath.
-
Base Addition: Add a tertiary amine, such as N-methylmorpholine (1 equivalent), to the solution.
-
Anhydride Formation: Slowly add benzoyl chloride (1 equivalent) to the cooled solution and stir for 30-60 minutes at -15 °C to form the this compound mixed anhydride in situ.
-
Nucleophile Addition: Add a solution of the desired amino acid ester hydrochloride (1 equivalent) and a tertiary amine (1 equivalent) in an appropriate solvent.
-
Coupling Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Workup: Quench the reaction with a mild acid or saturated ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide by column chromatography or recrystallization.
Caption: General experimental workflow for peptide coupling.
Data Presentation
The following tables provide representative data for the synthesis of the precursor and the expected yields for the peptide coupling reaction, based on literature values for similar mixed anhydride methods. Actual yields may vary depending on the specific amino acids and reaction conditions.
Table 1: Synthesis of N-Benzoyl-L-Alanine
| Reactant 1 | Reactant 2 | Product | Typical Yield | Melting Point (°C) | Reference |
| L-Alanine | Benzoyl Chloride | N-Benzoyl-L-Alanine | ~77% | 137-139 | [2] |
Table 2: Representative Yields for Peptide Coupling via Mixed Anhydride Method
| Activated Amino Acid | Nucleophile (Amino Acid Ester) | Dipeptide Product | Typical Yield Range | Reference |
| N-Protected Alanine | Glycine Methyl Ester | N-Protected-Ala-Gly-OMe | 80-95% | [1] |
| N-Protected Alanine | Leucine Methyl Ester | N-Protected-Ala-Leu-OMe | 75-90% | [1] |
| N-Protected Valine | Glycine Methyl Ester | N-Protected-Val-Gly-OMe | 70-85% | [7][8] |
| N-Protected Alanine | Valine Methyl Ester | N-Protected-Ala-Val-OMe | 65-80% | [7][8] |
Note: Yields are highly dependent on the steric hindrance of both the activated amino acid and the nucleophile.
Conclusion
This compound, as a mixed anhydride, represents a valuable tool in the arsenal of peptide chemists. Its effective activation of the alanine carboxyl group allows for efficient peptide bond formation. However, a thorough understanding of the reaction mechanism, careful control of experimental conditions to minimize side reactions like urethane formation and racemization, and appropriate purification strategies are paramount to its successful application in the synthesis of complex peptides for research and drug development. This guide provides the foundational knowledge and protocols to explore the utility of this reactive intermediate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical Exploration of N-(Benzoyloxy)alanine Reaction Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically modeling the reaction pathways of N-(Benzoyloxy)alanine are not extensively available in peer-reviewed literature. This guide, therefore, presents a synthesis of potential reaction pathways based on established principles of organic chemistry and drawing analogies from theoretical and experimental studies on related N-acyloxy amino acids, N-protected amino acids, and general amino acid decomposition. The pathways and diagrams presented herein are proposed and intended to serve as a foundational framework for future computational and experimental investigation.
Introduction
This compound is an N-acyloxy-α-amino acid, a class of compounds with interesting and potentially complex chemical reactivity. The presence of the N-O bond, the benzoyloxy protecting group, and the amino acid scaffold suggests multiple potential reaction pathways, including hydrolysis, decarboxylation, and fragmentation. Understanding these pathways is crucial for applications in peptide synthesis, pro-drug design, and for assessing the stability and degradation profiles of molecules containing this moiety. This document outlines the principal hypothetical reaction pathways of this compound, supported by data from analogous systems.
Proposed Reaction Pathways
The reactivity of this compound is likely dominated by the interplay between the carboxylic acid, the N-acyloxy group, and the alanine side chain. The primary proposed pathways include hydrolytic cleavage, thermal or radical-induced decarboxylation, and fragmentation via the formation of an N-acyliminium ion intermediate.
Hydrolytic Pathway
Hydrolysis represents a fundamental degradation pathway for this compound, particularly in aqueous environments under acidic or basic conditions. This pathway involves the cleavage of the ester or the N-O bond.
-
Ester Hydrolysis: Under basic conditions, the ester linkage of the benzoyloxy group is susceptible to cleavage, yielding N-hydroxyalanine and benzoate. Acid-catalyzed hydrolysis is also a plausible pathway.
-
N-O Bond Cleavage: The N-O bond may also undergo hydrolytic cleavage, although this is generally less facile than ester hydrolysis.
Decarboxylation Pathway
Decarboxylation, the loss of CO2 from the carboxylic acid moiety, is a common reaction for amino acids, often promoted by heat or radical initiators. For N-acyloxy amino acids, this process can be particularly relevant. Studies on the decarboxylation of other amino acid derivatives suggest that this can proceed via radical intermediates.[1][2][3][4][5]
N-Acyliminium Ion Pathway
A key potential pathway, especially under oxidative conditions, involves the formation of an N-acyliminium ion. This can be initiated by decarboxylation to form an α-amino radical, which is then oxidized to the corresponding cation. Such intermediates are highly reactive and can be trapped by various nucleophiles.
Data Presentation: Comparative Decomposition Products
While quantitative data for this compound is unavailable, the following table summarizes the observed thermal decomposition products of several standard amino acids to provide a comparative context for potential degradation products.[6][7]
| Amino Acid | Decomposition Temperature (°C) | Major Volatile Products |
| Glycine | ~250 | H₂O, NH₃ |
| Alanine | Not specified in sources | Not specified in sources |
| Cysteine | ~215 | CO₂, H₂S |
| Aspartic Acid | ~230-250 | H₂O |
| Glutamic Acid | ~225 | H₂O |
Data sourced from studies on the thermal decomposition of amino acids.[6][7]
Mandatory Visualizations
Proposed Reaction Pathways of this compound
Caption: Proposed reaction pathways for this compound.
Experimental Workflow: Synthesis of N-Acyl Amino Acids
Caption: General experimental workflow for N-acylation.
Experimental Protocols
While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure for the N-acylation of unprotected amino acids can be adapted. A common method is the Schotten-Baumann reaction.
General Protocol for N-Benzoylation of Alanine:
-
Dissolution: Dissolve L-alanine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
-
Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Continue stirring for a specified period (e.g., 1-2 hours) at low temperature, then allow the reaction to warm to room temperature. The progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the N-benzoyl-L-alanine.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or ethanol-water mixture).
Conclusion
The theoretical understanding of the reaction pathways of this compound is still in its nascent stages. Based on the chemistry of related compounds, the principal reaction pathways are proposed to be hydrolysis, decarboxylation, and fragmentation via an N-acyliminium ion. These pathways are not mutually exclusive and may compete depending on the reaction conditions. Further dedicated theoretical and experimental studies are necessary to fully elucidate the reactivity of this molecule, which will be invaluable for its potential applications in medicinal chemistry and organic synthesis.
References
- 1. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Electrophilic Probes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic probes are indispensable tools in chemical biology and drug discovery, enabling the covalent modification of proteins to study their function, identify new drug targets, and develop novel therapeutics. These probes contain a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue on a target protein. This technical guide provides a comprehensive overview of the core principles of electrophilic probe technology, including a survey of common electrophilic warheads, quantitative kinetic data, detailed experimental protocols, and their application in dissecting cellular signaling pathways.
I. Classes of Electrophilic Probes and their Target Residues
The selectivity of an electrophilic probe is largely determined by the intrinsic reactivity of its warhead and the nucleophilicity of the target amino acid residue within its specific protein microenvironment. A wide array of electrophilic warheads has been developed to target various nucleophilic amino acids.
Commonly Targeted Nucleophilic Amino Acids:
-
Cysteine (Cys): The thiol side chain of cysteine is highly nucleophilic, especially in its deprotonated thiolate form, making it a frequent target for electrophilic probes.
-
Lysine (Lys): The ε-amino group of lysine is a potent nucleophile, particularly when it is unprotonated.
-
Tyrosine (Tyr): The hydroxyl group of tyrosine can be targeted by specific electrophiles, often facilitated by a proximal basic residue that enhances its nucleophilicity.
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups of serine and threonine are generally less reactive than cysteine but can be targeted by highly reactive electrophiles or within enzyme active sites where their nucleophilicity is enhanced.
-
Histidine (His): The imidazole side chain of histidine can act as a nucleophile.
-
Aspartate (Asp) and Glutamate (Glu): The carboxylate side chains of aspartate and glutamate can be targeted by specific chemistries.
II. Quantitative Data on Electrophilic Probes
The efficacy of an electrophilic probe is quantified by its second-order rate constant of inactivation, kinact/KI. This parameter reflects both the initial non-covalent binding affinity (KI) and the maximum rate of covalent bond formation (kinact).[1] A higher kinact/KI value indicates a more efficient and potent covalent inhibitor. The tables below summarize kinetic data for common classes of electrophilic warheads.
Table 1: Kinetic Parameters of Acrylamide-Based Probes Targeting Kinases
| Probe/Inhibitor | Target Kinase | Target Residue | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) | Reference |
| Ibrutinib | BTK | Cys481 | 0.21 | 0.14 | 25000 | [2] |
| Osimertinib | EGFR (T790M) | Cys797 | 0.045 | 0.019 | 39500 | [3] |
| Afatinib | EGFR | Cys797 | - | - | 16667 | [3] |
Table 2: Kinetic Parameters of Sulfonyl Fluoride-Based Probes
| Probe | Target Protein | Target Residue | kinact/KI (M-1s-1) | Reference |
| XO44 | Multiple Kinases | Lysine | Broad Reactivity | [4] |
| Arylsulfonyl fluoride probe | HEK293T proteome | Tyrosine/Lysine | Varied | [5] |
Table 3: Reactivity of Vinyl Sulfone-Based Probes with Thiols
| Vinyl Sulfone Derivative | Relative Rate of Reaction with 2'-(phenethyl)thiol | Reference |
| Phenyl vinyl sulfonate esters | ~3000x faster than N-benzyl vinyl sulfonamides | [6] |
| N-benzyl vinyl sulfonamides | Baseline | [6] |
III. Experimental Protocols
A. Synthesis of an Iodoacetamide-Alkyne Probe
Iodoacetamide-alkyne is a commonly used electrophilic probe for labeling cysteine residues. The alkyne handle allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Materials:
-
Iodoacetic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Propargylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Silica gel for column chromatography
Procedure:
-
Activation of Iodoacetic Acid:
-
Dissolve iodoacetic acid and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.
-
The filtrate containing the NHS-activated iodoacetic acid can be used directly in the next step.
-
-
Amide Coupling with Propargylamine:
-
To the filtrate from the previous step, add propargylamine (1.0 equivalent) and TEA (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the iodoacetamide-alkyne probe.[7][8]
-
B. Activity-Based Protein Profiling (ABPP) in Cell Lysate
ABPP is a powerful chemoproteomic strategy that utilizes electrophilic probes to assess the functional state of enzymes in complex biological systems.[9]
Materials:
-
Cells of interest
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Electrophilic probe with an alkyne or azide handle
-
Reporter tag with a corresponding azide or alkyne handle (e.g., Azide-Fluor 488 or Biotin-Azide)
-
Copper(I) catalyst premix: CuSO4, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and imaging system (for fluorescent readout) or Streptavidin beads (for enrichment and mass spectrometry)
Procedure:
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in lysis buffer.
-
Add the electrophilic probe to the desired final concentration (typically in the low micromolar range).
-
For competitive ABPP, pre-incubate the proteome with a small molecule inhibitor for 30 minutes before adding the probe.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Click Chemistry Reaction:
-
To the labeled proteome, add the reporter tag (e.g., Azide-Fluor 488).
-
Add the copper(I) catalyst premix.
-
Incubate the reaction at room temperature for 1 hour, protected from light if a fluorescent tag is used.
-
-
Analysis:
-
Gel-Based Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner.
-
Mass Spectrometry-Based Analysis: If a biotin tag was used, enrich the labeled proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins and proceed with standard proteomics sample preparation (e.g., on-bead digestion) and LC-MS/MS analysis to identify the labeled proteins and the site of modification.
-
IV. Visualization of Signaling Pathways
Electrophilic probes are instrumental in elucidating complex signaling pathways by identifying the protein targets of small molecules and mapping protein-protein interactions. The following diagrams, generated using the DOT language, illustrate the utility of these probes in studying the MAPK and NF-κB signaling pathways.
A. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Electrophilic probes have been used to identify and characterize the activity of kinases within this pathway.[6][13]
Caption: MAPK signaling pathway with electrophilic probe targeting.
B. NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Electrophilic probes can be used to target components of this pathway, such as IKK kinases, to modulate its activity.
Caption: NF-κB signaling pathway and covalent inhibition.
V. Conclusion
Electrophilic probes represent a powerful and versatile class of chemical tools for the study of protein function and for the discovery of new therapeutic agents. By carefully tuning the reactivity of the electrophilic warhead and the design of the probe scaffold, researchers can achieve remarkable selectivity for their protein of interest. The combination of quantitative kinetic analysis, detailed experimental protocols, and the application of these probes in dissecting complex cellular processes, as exemplified by the MAPK and NF-κB pathways, underscores their profound impact on modern chemical biology and drug discovery. This guide provides a foundational understanding and practical framework for the successful application of electrophilic probes in a research setting.
References
- 1. kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Navigating the Safety Landscape of N-(Benzoyloxy)alanine: A Guide for Researchers
Hazard Identification and Classification
Due to the lack of specific toxicological data for N-(Benzoyloxy)alanine, a definitive hazard classification is not possible. However, based on the Globally Harmonized System (GHS) classifications of related compounds, a cautious approach is warranted.
Table 1: GHS Hazard Classifications of Related Alanine Derivatives
| Compound | GHS Hazard Statements | Hazard Class |
| N-Carbobenzyloxy-L-alanine | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H332: Harmful if inhaled | Acute toxicity, oral (Category 4) Skin irritation (Category 2) Serious eye irritation (Category 2A) Acute toxicity, inhalation (Category 4) |
| N-Benzyloxycarbonyl-beta-alanine | H302: Harmful if swallowed H318: Causes serious eye damage | Acute toxicity, oral (Category 4) Serious eye damage (Category 1) |
| N-Benzoyl-L-alanine | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | Skin irritation (Category 2) Eye irritation (Category 2A) Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation |
Given these classifications, it is prudent to handle this compound as a substance that may be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.
Physical and Chemical Properties
While specific properties for this compound are not documented, the properties of related compounds can offer some insight.
Table 2: Physical and Chemical Properties of Related Alanine Derivatives
| Property | N-Benzyloxycarbonyl-beta-alanine | N-Carbobenzyloxy-L-alanine | N-Benzoyl-L-alanine |
| Molecular Formula | C11H13NO4 | C11H13NO4 | C10H11NO3 |
| Molecular Weight | 223.22 g/mol | 223.22 g/mol | 193.20 g/mol |
| Appearance | White solid | White powder solid | Solid |
| Melting Point | 105 - 107.5 °C | 82 - 84 °C | 163-164 °C |
Handling and Storage Protocols
Based on the available information for similar compounds, the following handling and storage procedures are recommended for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
Caption: Recommended Personal Protective Equipment.
Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Minimize Dust: Minimize dust generation and accumulation.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.
-
Ignition Sources: Keep away from sources of ignition.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. For N-[(Benzyloxy)carbonyl]-L-alanine, long-term storage is recommended at -80°C for 6 months or -20°C for 1 month.
Emergency Procedures
A clear and practiced emergency plan is critical.
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(Benzoyloxy)alanine
Introduction
This document provides a detailed, hypothetical protocol for the labeling of proteins using N-(Benzoyloxy)alanine. It is important to note that at the time of publication, specific protocols for protein labeling with a compound explicitly named "this compound" are not widely documented in scientific literature. Therefore, the following protocol is a generalized methodology based on established principles of bioconjugation and chemical modification of proteins. Researchers should treat this as a starting point and optimize the conditions for their specific protein of interest and experimental goals.
The protocol is intended for researchers, scientists, and drug development professionals who are interested in developing novel methods for protein modification. The described workflow covers reagent preparation, the labeling reaction, and downstream analysis of the labeled protein.
Principle of the Reaction
While the precise reaction mechanism for a compound named "this compound" is not established, we can infer a plausible mechanism based on its name. The "benzoyloxy" group suggests the presence of a benzoic acid ester. A hypothetical reaction could involve the transfer of the benzoyl group to a nucleophilic residue on the protein surface, such as the epsilon-amino group of lysine or the sulfhydryl group of cysteine. Alternatively, the entire this compound molecule could be conjugated to the protein through a crosslinking reaction.
For the purposes of this protocol, we will assume a scenario where the benzoyl group is transferred to a primary amine on the protein (e.g., lysine side chain or the N-terminus), resulting in a stable amide bond. This would be a type of acylation reaction.
Materials and Reagents
-
Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS)
-
This compound (synthesis required or custom order)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE materials (gels, running buffer, loading dye, protein standards)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for analysis
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the labeling reaction.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh before each experiment to avoid hydrolysis.
Protein Labeling Reaction
-
Equilibrate the protein solution and the this compound stock solution to room temperature.
-
In a microcentrifuge tube, add the desired molar excess of this compound to the protein solution. A typical starting point is a 10 to 50-fold molar excess of the labeling reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal incubation time and temperature should be determined empirically for each protein.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes at room temperature to consume any unreacted this compound.
Purification of the Labeled Protein
-
Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions as guided by the column manufacturer's instructions.
-
Determine the concentration of the purified, labeled protein using a standard protein quantification assay (e.g., Bradford assay).
Analysis of Labeling Efficiency
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or the presence of aggregates. Run a sample of the unlabeled protein alongside the labeled protein for comparison.
-
Mass Spectrometry: Determine the degree of labeling by mass spectrometry. The mass of the labeled protein will increase by the mass of the benzoyl group (105.03 Da) for each modification. By comparing the mass spectra of the labeled and unlabeled protein, the number of incorporated labels can be calculated.
Data Presentation
The following tables present hypothetical data for a typical protein labeling experiment with this compound.
Table 1: Reaction Conditions and Labeling Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Excess of Reagent | 10x | 25x | 50x |
| Incubation Time | 1 hour | 1 hour | 2 hours |
| Degree of Labeling (DOL) | 1.2 | 2.5 | 4.1 |
Degree of Labeling (DOL) is defined as the average number of labels per protein molecule, as determined by mass spectrometry.
Table 2: Mass Spectrometry Analysis
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unlabeled Protein | 50,000 | 50,000 | 0 |
| Labeled Protein (Condition 2) | 50,262.5 | 50,263 | +263 |
The observed mass shift corresponds to an average of 2.5 benzoyl groups per protein molecule (263 Da / 105.03 Da/label ≈ 2.5).
Visualizations
The following diagrams illustrate the hypothetical reaction and the experimental workflow.
Caption: Hypothetical acylation of a protein with this compound.
Caption: General experimental workflow for protein labeling.
Troubleshooting
-
Low Labeling Efficiency: Increase the molar excess of the labeling reagent, prolong the incubation time, or optimize the reaction pH.
-
Protein Precipitation: The labeling reagent may be causing the protein to aggregate. Reduce the concentration of the labeling reagent, perform the reaction at a lower temperature, or screen for a more suitable reaction buffer.
-
Non-specific Labeling: If labeling of residues other than the intended ones is observed, consider using a more specific labeling chemistry or protecting sensitive groups on the protein.
Conclusion
This document provides a foundational, albeit hypothetical, protocol for the labeling of proteins with this compound. Due to the novelty of this specific reagent, extensive optimization and characterization will be required for any given protein. The provided workflow and analytical methods represent a standard approach in the field of bioconjugation and should serve as a valuable guide for researchers venturing into this area. It is strongly recommended to perform thorough analytical characterization of the final labeled protein to ensure the desired modification has been achieved and the protein's integrity is maintained.
Application Notes and Protocols for N-Terminal Protein Modification using Activated Benzoyl Esters
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and fluorescently labeled proteins for imaging studies.[1][2] The N-terminus of a protein offers a unique site for modification, as most proteins possess a single N-terminal α-amine.[3] This allows for the generation of homogenous bioconjugates, which is often challenging when targeting internal residues like lysine.[2] The reactivity of the N-terminal α-amine is distinct from the ε-amine of lysine residues due to its lower pKa (around 6-8 for the α-amine versus ~10 for the lysine ε-amine), which can be exploited for selective modification by controlling the reaction pH.[2]
This document provides an overview and detailed protocols for the use of activated benzoyl esters in N-terminal protein modification. While specific experimental data and protocols for N-(Benzoyloxy)alanine are not available in the current scientific literature, we will discuss the principles of this reaction based on the known reactivity of similar compounds, such as N-(benzoyloxy)succinimide . We will also provide a generalized protocol for N-terminal modification using N-hydroxysuccinimide (NHS) esters, which are a widely used class of reagents for amine modification.[1][2]
Principle of N-Terminal Modification with Activated Benzoyl Esters
Activated benzoyl esters, such as N-(Benzoyloxy)succinimide, react with primary amines through nucleophilic acyl substitution to form a stable amide bond. The reaction involves the attack of the deprotonated amine on the carbonyl carbon of the ester, leading to the displacement of the leaving group (e.g., N-hydroxysuccinimide).
While this reaction can occur with both the N-terminal α-amine and the ε-amine of lysine residues, selectivity for the N-terminus can be achieved by carefully controlling the reaction pH. At a pH slightly below the pKa of the N-terminal amine (e.g., pH 6.5-7.5), a significant fraction of the N-terminal amines will be deprotonated and thus nucleophilic, while the majority of lysine ε-amines will remain protonated and unreactive. However, studies have shown that reagents like N-(benzoyloxy)succinimide can exhibit high reactivity, leading to poor selectivity even under slightly acidic conditions.
Quantitative Data Summary
The following table summarizes the selectivity of N-terminal modification for a model peptide using 2-ethynylbenzaldehydes (2-EBA) in comparison to N-(benzoyloxy)succinimide. This data highlights the challenge of achieving high selectivity with highly reactive acylating agents.
| Reagent | pH | N-terminal Selectivity (α-amino:ε-amino) |
| 2-ethynylbenzaldehyde (2-EBA) | 6.5 | 98:2 |
| N-(benzoyloxy)succinimide | 6.5 | 73:28 |
Experimental Protocols
Protocol 1: General Procedure for N-Terminal Protein Modification with an Activated Benzoyl Ester (e.g., N-(Benzoyloxy)succinimide)
This protocol is a general guideline and should be optimized for each specific protein and activated ester.
Materials:
-
Protein of interest (in a suitable buffer, e.g., Phosphate Buffered Saline - PBS)
-
Activated benzoyl ester (e.g., N-(benzoyloxy)succinimide)
-
Reaction Buffer: 50 mM PBS, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for dissolving the activated ester (e.g., Dimethylsulfoxide - DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a stock solution of the activated benzoyl ester in DMSO at a concentration of 10-100 mM immediately before use.
-
Reaction: Add the activated benzoyl ester stock solution to the protein solution to achieve a final molar excess of the reagent over the protein (e.g., 10 to 50-fold molar excess). The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in the Tris buffer will react with any excess activated ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry (to confirm the mass of the modification and identify the site of modification), and functional assays to assess the impact of the modification on protein activity.
Visualizations
Caption: Experimental workflow for N-terminal protein modification.
Caption: Factors influencing selectivity in N-terminal modification.
Disclaimer: The provided protocols are intended as a general guide. It is essential to optimize the reaction conditions for each specific protein and application. The information regarding this compound is based on the reactivity of analogous compounds, and its specific performance in N-terminal protein modification has not been reported in the peer-reviewed literature.
References
Application Notes & Protocols: Selective Modification of Lysine Residues with N-(Benzoyloxy)alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid residues on proteins is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of payloads such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to create advanced diagnostics, antibody-drug conjugates (ADCs), and biotherapeutics with enhanced properties. Lysine, with its solvent-exposed and nucleophilic ε-amino group, is a frequent target for such modifications.
This document provides detailed application notes and protocols for the selective modification of lysine residues using N-(Benzoyloxy)alanine, a novel acylating agent. This reagent functions as an activated ester, facilitating the formation of a stable amide bond with the primary amine of lysine under controlled, biocompatible conditions. The methodology described herein is based on the well-established principles of lysine acylation, analogous to the widely used N-hydroxysuccinimide (NHS) esters.[1][2]
Principle of Reaction
The selective modification of lysine with this compound proceeds via a nucleophilic acyl substitution reaction. The ε-amino group (NH₂) of a lysine residue, in its deprotonated, nucleophilic state, attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the benzoyloxy-N-alanine moiety as a leaving group and forming a stable amide bond between the target protein and the desired payload.
The selectivity for lysine residues is primarily achieved by controlling the reaction pH. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the N-terminal α-amino group is around 8.0.[3] By maintaining the reaction pH between 7.0 and 9.0, a sufficient population of lysine residues will be deprotonated and thus reactive, while minimizing side reactions with other nucleophilic residues like serine, tyrosine, or histidine.[1][3]
Reaction Mechanism Diagram
References
- 1. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective lysine modification of native peptides via aza-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01866E [pubs.rsc.org]
Application Notes and Protocols: N-(Benzoyloxy)alanine in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-(Benzoyloxy)alanine in the synthesis and modification of peptides. This protected amino acid serves as a valuable building block for introducing N-hydroxy functionality into peptide backbones, a modification found in various bioactive natural products and a tool for influencing peptide conformation.
Application Notes
This compound is the O-benzoyl protected form of N-hydroxy-L-alanine. The introduction of an N-hydroxy group into a peptide backbone can significantly alter its biological activity and conformational properties. Peptides containing N-hydroxy amino acids are known to exhibit unique structural preferences and are components of various natural products, including siderophores, which are involved in iron scavenging for microorganisms.[1]
The benzoyloxy group serves as a robust protecting group for the N-hydroxy functionality during standard solid-phase peptide synthesis (SPPS). This protection is crucial to prevent undesirable side reactions of the nucleophilic N-hydroxy group during the peptide elongation cycles. Following synthesis, the benzoyloxy group can be removed to unmask the N-hydroxy group, allowing for the study of its effects on peptide structure and function or for further chemical modifications. The incorporation of N-hydroxy residues has been shown to stabilize β-sheet structures in peptides.[2]
Data Presentation
The coupling of N-alkoxy amino acids, including N-(acyloxy) derivatives, can be more challenging than that of standard amino acids due to steric hindrance and electronic effects. While specific coupling efficiency data for this compound is not extensively reported, related studies on similar compounds provide valuable insights.
| Parameter | Value/Observation | Source |
| Epimerization Rate | 3-5% for N-(hydroxy)-glycine coupling | [3] |
| Coupling Efficiency | Potentially lower than standard amino acids; may require extended coupling times or stronger activation reagents. | [3] |
| Diacylation | Possibility of diacylation of the N-hydroxy group during coupling; can be reversed during subsequent deprotection steps. | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(Benzoyloxy)-L-alanine
This protocol describes a two-step synthesis of N-(Benzoyloxy)-L-alanine starting from L-alanine.
Step 1: Synthesis of N-Hydroxy-L-alanine (Adapted from solution-phase synthesis of related compounds)[2]
-
N-Alkylation: To a solution of L-alanine benzyl ester in a suitable organic solvent (e.g., acetonitrile), add bromoacetonitrile and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA). Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Oxidation: Cool the reaction mixture to 0°C and add meta-chloroperoxybenzoic acid (mCPBA) portion-wise. Allow the reaction to proceed at 0°C to room temperature until the secondary amine is fully oxidized to the corresponding nitrone (monitor by TLC).
-
Aminolysis and Deprotection: Treat the nitrone intermediate with a suitable amine (e.g., hydroxylamine) to yield O-benzyl-N-hydroxy-L-alanine. Remove the benzyl ester protecting group by catalytic hydrogenation (e.g., H₂, Pd/C) to obtain N-hydroxy-L-alanine.
Step 2: Benzoylation of N-Hydroxy-L-alanine
-
Dissolve N-hydroxy-L-alanine in a mixture of aqueous base (e.g., 1M NaOH) and a suitable organic solvent (e.g., dichloromethane, DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzoyl chloride dropwise while vigorously stirring. Maintain the pH of the aqueous layer in the basic range (pH 8-9) by the dropwise addition of 1M NaOH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(Benzoyloxy)-L-alanine. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Incorporation of N-(Benzoyloxy)-L-alanine into Peptides via SPPS
This protocol outlines the steps for incorporating N-(Benzoyloxy)-L-alanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Swell a suitable Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of N-(Benzoyloxy)-L-alanine:
-
Pre-activate a solution of N-(Benzoyloxy)-L-alanine (3-5 equivalents) with a coupling agent such as HBTU (3 equivalents) or HATU (3 equivalents) and a base like DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the potentially lower reactivity, longer coupling times compared to standard amino acids may be necessary.[3] Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 3: Deprotection of the N-Benzoyloxy Group
This protocol describes the removal of the benzoyl group to reveal the N-hydroxy functionality. This step is typically performed after the full peptide sequence has been assembled but before cleavage from the resin.
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 1 M sodium methoxide in methanol for 1-2 hours at room temperature.[4] Alternatively, a milder basic condition using hydrazine in DMF can be employed, but reaction times may need to be optimized.
-
Wash the resin thoroughly with methanol, DMF, and DCM.
Protocol 4: Cleavage from Resin and Purification
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the chosen resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for standard acid-labile protecting groups).
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final N-hydroxylated peptide by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and incorporation of this compound.
Biological Pathway: Siderophore-Mediated Iron Uptake
Caption: Role of N-hydroxy amino acid-containing siderophores in bacterial iron uptake.
References
- 1. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Bioconjugation Using Activated Alanine Derivatives (Aldehyde Tag)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation has become an indispensable tool in drug development, diagnostics, and basic research, enabling the precise attachment of payloads such as drugs, imaging agents, or polymers to proteins. One of the most robust and versatile methods for achieving site-specificity is through the use of "activated alanine derivatives," specifically the enzymatic conversion of a cysteine residue into a Cα-formylglycine (fGly). This fGly residue contains a bioorthogonal aldehyde group, providing a chemical handle for conjugation with a wide array of molecules.
This technique, commonly known as the "aldehyde tag" or "SMARTag®" technology, leverages the formylglycine-generating enzyme (FGE). FGE recognizes a short consensus peptide sequence (CXPXR) engineered into the protein of interest and post-translationally modifies the cysteine residue within this tag to fGly.[1][2][3][4] The resulting aldehyde is a versatile electrophile that can be targeted by nucleophilic probes, such as hydrazides and aminooxy compounds, to form stable covalent bonds.[5][6] This chemoenzymatic approach offers exceptional control over the location and stoichiometry of conjugation, leading to homogeneous bioconjugates with optimized properties.[7][8]
Principle of the Aldehyde Tag Technology
The core of this bioconjugation strategy is a two-step process:
-
Enzymatic Activation: A target protein is genetically engineered to include a short "aldehyde tag" sequence (e.g., LCTPSR). When this protein is co-expressed with FGE, the cysteine residue within the tag is oxidized to formylglycine, creating an aldehyde functionality.[5][8]
-
Chemical Conjugation: The aldehyde-tagged protein is then reacted with a molecule of interest that has been functionalized with an aldehyde-reactive group, most commonly a hydrazide or an aminooxy moiety. This reaction forms a stable hydrazone or oxime linkage, respectively.[5][6]
Key Advantages
-
Site-Specificity: The conjugation site is determined by the genetic placement of the aldehyde tag, allowing for precise control over the modification site.
-
Homogeneity: This method produces a highly homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).
-
Bioorthogonality: The aldehyde group is chemically unique within the context of native proteins, ensuring that the conjugation reaction is highly selective and does not interfere with biological processes.
-
Versatility: A wide range of molecules, including small molecule drugs, peptides, and fluorescent dyes, can be conjugated to the aldehyde tag.
Quantitative Data Summary
The efficiency of both the enzymatic conversion and the subsequent chemical conjugation is critical for the successful application of this technology. The following tables summarize key quantitative data reported in the literature.
| Parameter | Reported Value(s) | Protein Context | Notes | Reference(s) |
| FGE Conversion Efficiency | >85% | C-terminal tagged Maltose Binding Protein (MBP) in E. coli | Co-expression with FGE. | [5] |
| 86% | Light Chain of Trastuzumab | [3] | ||
| 92% | CH1 domain of Trastuzumab | [3] | ||
| 98% | C-terminus of Trastuzumab Heavy Chain | [3] | ||
| 95-98% | Monoclonal Antibodies in CHO cells | Supplementing culture media with 50 µM copper(II) sulfate enhances FGE activity. | [9] | |
| Antibody Titers | Up to 5 g/L | Aldehyde-tagged antibodies in CHO cells | High titers are achievable with high conversion yields. | [9][10] |
| Drug-to-Antibody Ratio (DAR) | Typically 2 | ADCs | For antibodies with two aldehyde tags. | [8] |
| ≥ 1.3 | ADCs | A threshold for manufacturable ADCs in a high-throughput screen. | [11] |
Table 1: FGE Conversion Efficiency and Protein Production.
| Linkage Type | Formation pH | Stability | Key Features | Reference(s) |
| Hydrazone | 5.0 - 7.0 | Less stable than oximes; reversible. | Suitable for applications requiring payload release. | [2] |
| Oxime | 4.0 - 5.0 (can be catalyzed at neutral pH) | More stable than hydrazones. | Preferred for applications requiring a stable linkage. | [2] |
| Hydrazinyl Iso-Pictet-Spengler (HIPS) | Neutral | Forms a stable C-C bond. | An advanced ligation chemistry for enhanced stability. | [3][7] |
Table 2: Characteristics of Aldehyde-Reactive Linkages.
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Proteins in E. coli
This protocol describes the co-expression of a target protein containing an aldehyde tag with FGE in a prokaryotic system.
1. Plasmid Construction:
- Clone the gene of interest into a suitable E. coli expression vector (e.g., a pET vector).
- Introduce the aldehyde tag sequence (e.g., LCTPSR) at the desired location (N-terminus, C-terminus, or an internal loop) using standard molecular biology techniques.
- Clone the gene for FGE into a compatible expression vector with a different antibiotic resistance marker.
2. Protein Expression:
- Co-transform the expression plasmids for the tagged protein and FGE into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., 0.5 mM IPTG) and grow for an additional 16-20 hours at 18-25°C.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Purify the aldehyde-tagged protein using an appropriate method based on its properties (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
4. Analysis of Formylglycine Conversion:
- The efficiency of Cys-to-fGly conversion can be determined by mass spectrometry (MS).
- Excise the protein band from an SDS-PAGE gel and perform in-gel tryptic digestion.
- Analyze the resulting peptides by LC-MS/MS to identify and quantify the peptides containing the aldehyde tag with either a cysteine or a formylglycine residue.
Protocol 2: Chemical Conjugation to Aldehyde-Tagged Proteins
This protocol outlines the general procedure for conjugating a hydrazide- or aminooxy-functionalized payload to an aldehyde-tagged protein.
1. Reagents and Buffers:
- Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.4).
- Hydrazide- or aminooxy-functionalized payload (e.g., biotin-hydrazide, aminooxy-fluorophore).
- Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0. For oxime ligations, a pH of 4.0-5.0 is optimal but can be performed at neutral pH, especially with a catalyst.
- Aniline (optional catalyst for oxime formation at neutral pH, use at a final concentration of 10-100 mM).
2. Conjugation Reaction:
- Prepare the aldehyde-tagged protein at a concentration of 1-10 mg/mL in the conjugation buffer.
- Add the hydrazide- or aminooxy-functionalized payload in a 10-50 fold molar excess over the protein.
- If using an aniline catalyst for oxime formation at neutral pH, add it to the reaction mixture.
- Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction time may need to be optimized depending on the specific reactants.
3. Purification of the Bioconjugate:
- Remove the excess, unreacted payload by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
- The purified bioconjugate can be stored at 4°C for short-term storage or at -80°C for long-term storage.
4. Analysis of the Bioconjugate:
- Confirm successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
- The purity and homogeneity of the conjugate can be assessed by SEC-HPLC.
- The final DAR can be determined by UV-Vis spectroscopy (if the payload has a distinct absorbance), mass spectrometry, or hydrophobic interaction chromatography (HIC).
Visualizations
Caption: Experimental workflow for aldehyde tag bioconjugation.
Caption: Reaction mechanism of aldehyde tag technology.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fGly Conversion Efficiency | Insufficient FGE activity. | Increase the ratio of FGE to target protein expression plasmid during transformation. Supplement the cell culture medium with copper(II) sulfate (50 µM for CHO cells) to enhance FGE activity. Optimize expression temperature and time. |
| Inaccessible aldehyde tag. | Redesign the protein to place the tag in a more solvent-exposed region (e.g., N- or C-terminus). | |
| Low Conjugation Yield | Suboptimal reaction pH. | Optimize the pH of the conjugation buffer (pH 5.0-7.0 for hydrazones, pH 4.0-5.0 for oximes, or neutral pH with an aniline catalyst). |
| Steric hindrance. | Introduce a PEG linker between the payload and the reactive moiety. | |
| Hydrolysis of the payload. | Prepare fresh solutions of the hydrazide or aminooxy payload before each use. | |
| Protein Aggregation | Hydrophobic payload. | Use a more hydrophilic linker. Perform the conjugation reaction at a lower protein concentration. |
| Unstable protein. | Add stabilizing excipients to the conjugation buffer (e.g., arginine, sucrose). |
Table 3: Troubleshooting Guide.
Conclusion
The use of activated alanine derivatives, specifically through the aldehyde tag technology, represents a powerful and reliable method for site-specific protein modification. By providing precise control over the location and stoichiometry of conjugation, this technique enables the production of highly defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed protocols and data presented here serve as a comprehensive resource for scientists and researchers looking to implement this valuable bioconjugation strategy.
References
- 1. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision-based Technology - Catalent Biologics [biologics.catalent.com]
- 11. Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide for N-(Benzoyloxy)alanine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzoyloxy)alanine is a reactive amino acid derivative with potential applications in bioconjugation and drug delivery. Its unique structure, featuring a benzoyloxy group attached to the nitrogen of alanine, allows for the formation of stable amide bonds with primary amines under specific conditions. This process, known as N-acylation, enables the covalent linkage of the alanine moiety to proteins, peptides, and other molecules of interest. This document provides a comprehensive guide to the principles, protocols, and characterization of this compound conjugation. While this compound is not a widely commercialized conjugation reagent, the principles outlined here are based on the well-established chemistry of related N-acyloxyamino compounds and N-hydroxysuccinimide (NHS) esters, which are commonly used for bioconjugation.[1][][3] The protocols provided are representative and may require optimization for specific applications.
Principle of Conjugation
The conjugation of this compound to a target molecule, such as a protein, proceeds via a nucleophilic acyl substitution reaction. The primary amino groups (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) act as nucleophiles, attacking the carbonyl carbon of the alanine moiety in this compound. This leads to the formation of a stable amide bond and the release of benzoic acid as a byproduct. The reaction is typically carried out in a controlled pH environment to ensure the nucleophilicity of the primary amines.
Experimental Protocols
Materials and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Target protein (e.g., Bovine Serum Albumin, BSA)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Mass Spectrometer (for characterization)
Protocol 1: General Protein Conjugation
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups.
-
Preparation of Protein Solution: Dissolve the target protein in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Preparation of this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove excess this compound and byproducts by size-exclusion chromatography using an appropriate resin for the size of the target protein. Elute with a suitable buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling (DOL), which is the average number of alanine molecules conjugated per protein molecule.[4][5][6][7]
-
Data Presentation
Quantitative data from representative conjugation experiments are summarized below. These values are based on typical results obtained with analogous NHS-ester conjugation reactions and should be considered as a guideline.
| Parameter | Value | Method of Determination |
| Input Molar Ratio | 20:1 (Reagent:Protein) | Calculation |
| Reaction Time | 2 hours | Timed incubation |
| Reaction pH | 7.4 | pH meter |
| Protein Recovery | >85% | UV-Vis Spectroscopy |
| Degree of Labeling (DOL) | 3-5 moles of alanine per mole of BSA | Mass Spectrometry |
| Conjugation Efficiency | 15-25% | Calculation based on DOL |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for protein conjugation with this compound.
Caption: Mechanism of this compound conjugation to a primary amine.
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes: N-(Benzoyloxy)alanine in Cell-Based Assays
A comprehensive review of available literature and supplier information did not yield specific data on the direct applications of N-(Benzoyloxy)alanine in cell-based assays. The search primarily identified related but structurally distinct compounds such as N-[(Benzyloxy)carbonyl]-L-alanine and N-Benzoyl-D-alanine. These compounds, while derivatives of alanine, possess different chemical properties and biological activities.
This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current landscape of information regarding alanine derivatives in cell-based assays, drawing parallels where appropriate and highlighting the lack of specific experimental protocols and data for this compound.
Understanding Alanine Derivatives in a Research Context
Alanine derivatives are frequently utilized in biochemical and pharmaceutical research. They serve as building blocks in peptide synthesis and as standalone molecules with potential therapeutic properties. For instance, derivatives of alanine have been explored for their roles as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.
In the context of drug discovery, specific alanine derivatives have shown promise. For example, a series of ((benzyloxy)benzyl)propanamide derivatives, which are structurally related to modified alanine, have demonstrated potent anticonvulsant activity in animal models.[1] These findings underscore the potential for modified amino acids to yield novel therapeutic agents.
General Protocols for Cell-Based Assays
While specific protocols for this compound are unavailable, general methodologies for assessing the effects of novel compounds on cells are well-established. These can be adapted for preliminary investigations of this compound, should the compound become available for research purposes.
Cytotoxicity Assays
A fundamental step in evaluating a new compound is to determine its effect on cell viability. Several methods can be employed:
-
Dye Exclusion Assays: These assays, such as the Trypan Blue or CellTox™ Green Cytotoxicity Assay, distinguish between viable and non-viable cells based on membrane integrity. Non-permeable dyes enter and stain the nucleus of dead cells.
-
Metabolic Assays: Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay measure metabolic activity as an indicator of cell health.
-
LDH Release Assay: This method quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Experimental Workflow for a General Cytotoxicity Assay:
Caption: General workflow for a cell-based cytotoxicity assay.
Apoptosis Assays
To understand if a compound induces programmed cell death, specific assays can be utilized:
-
Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Potential Signaling Pathways to Investigate
Based on studies of other amino acid derivatives, several signaling pathways could be relevant for investigation with this compound:
-
Metabolic Pathways: L-alanine has been shown to induce changes in metabolic gene expression in pancreatic beta-cells.[2]
-
Cell Stress and Survival Pathways: Studies on L-alanine also indicate its role in protecting cells from pro-inflammatory cytokine-induced apoptosis, suggesting an influence on cellular stress response pathways.[2]
-
Neurotransmitter Receptor Signaling: The cyanotoxin β-N-methylamino-l-alanine (BMAA) has been shown to interact with glutamate receptors, leading to excitotoxicity.[3] This highlights the potential for alanine derivatives to modulate neuronal signaling.
Hypothetical Signaling Pathway Investigation:
Caption: Hypothetical signaling cascade for investigation.
Data Presentation
Should experimental data be generated for this compound, it is crucial to present it in a clear and structured format.
Table 1: Example of IC₅₀ Data Presentation
| Cell Line | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HEK293 | Data Not Available | e.g., Doxorubicin: 1.2 |
| HeLa | Data Not Available | e.g., Doxorubicin: 0.8 |
| SH-SY5Y | Data Not Available | e.g., Staurosporine: 0.05 |
Table 2: Example of Apoptosis Data Presentation
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | Data Not Available | Data Not Available |
| This compound (10 µM) | Data Not Available | Data Not Available |
| This compound (50 µM) | Data Not Available | Data Not Available |
| Positive Control | e.g., 25.4% | e.g., 15.2% |
Conclusion and Future Directions
Currently, there is a significant gap in the scientific literature regarding the specific applications of this compound in cell-based assays. The information available for structurally related alanine derivatives suggests that this compound could potentially exhibit interesting biological activities.
Future research should focus on:
-
Synthesis and Characterization: Ensuring the availability of high-purity this compound for research purposes.
-
Initial Viability Screening: Performing broad-spectrum cytotoxicity screening across various cell lines to identify any potential cellular effects.
-
Mechanism of Action Studies: If bioactivity is observed, subsequent studies should aim to elucidate the underlying mechanism, including its effects on key signaling pathways.
Researchers interested in this molecule are encouraged to perform these foundational studies to pave the way for a better understanding of its potential applications in cell biology and drug development.
References
- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hydroxysuccinimide (NHS) Ester-Based Crosslinking Reagents
Lack of Publicly Available Data on N-(Benzoyloxy)alanine-Based Crosslinking Reagents
An extensive search for scientific literature and protocols regarding the development and application of this compound-based crosslinking reagents did not yield specific information. Publicly available databases and scientific publications do not contain detailed synthesis methods, experimental protocols, or quantitative data for this particular class of crosslinkers. The broader search for related N-acyloxy-N-alkoxycarbonyl crosslinkers was also unsuccessful in providing sufficient detail to construct the requested application notes.
Given the absence of specific data on this compound-based reagents, this document provides detailed application notes and protocols for a well-established and widely used class of amine-reactive crosslinking agents: N-hydroxysuccinimide (NHS) esters . This class of reagents is highly relevant for researchers, scientists, and drug development professionals and shares the common goal of covalently linking interacting proteins. The principles and protocols described herein for NHS esters provide a strong foundation for understanding and performing protein crosslinking studies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-hydroxysuccinimide (NHS) esters are a class of highly reactive compounds widely used to covalently crosslink proteins and other biomolecules.[1][2] These reagents are invaluable tools in structural biology, proteomics, and drug development for studying protein-protein interactions, elucidating the three-dimensional structure of protein complexes, and creating antibody-drug conjugates (ADCs).[1][3][4] Homobifunctional NHS esters contain two NHS ester reactive groups at either end of a spacer arm, which react efficiently with primary amines (-NH2) found on the side chains of lysine residues and the N-terminus of polypeptides.[1][5][6] The reaction forms a stable amide bond, covalently linking the interacting molecules.[5]
Commonly used NHS-ester crosslinkers include disuccinimidyl suberate (DSS) and its water-soluble analog, bis(sulfosuccinimidyl) suberate (BS3).[7][8] DSS is membrane-permeable and suitable for intracellular crosslinking, while BS3 is membrane-impermeable and ideal for crosslinking cell surface proteins.[7][8]
Data Presentation
Table 1: Properties of Common Homobifunctional NHS-Ester Crosslinkers
| Feature | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |
| Specificity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Spacer Arm Length | 11.4 Å | 11.4 Å |
| Solubility | Water-insoluble (dissolve in DMSO or DMF) | Water-soluble |
| Membrane Permeability | Permeable | Impermeable |
| Cleavability | Non-cleavable | Non-cleavable |
| Applications | Intracellular and general protein crosslinking | Cell-surface protein crosslinking |
Table 2: Recommended Reaction Conditions for Protein Crosslinking
| Parameter | General Protein Crosslinking | Cell Surface Crosslinking (in vivo) |
| Crosslinker | DSS or BS3 | BS3 |
| Protein Concentration | > 5 mg/mL: 10-fold molar excess of crosslinker< 5 mg/mL: 20- to 50-fold molar excess of crosslinker | Use final crosslinker concentration of 1-5 mM |
| Final Crosslinker Conc. | 0.25 - 5 mM | 1 - 5 mM |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | PBS or HEPES |
| pH | 7.2 - 8.5 | 8.0 |
| Temperature | Room temperature or 4°C | Room temperature |
| Incubation Time | 30 minutes (RT) or 2 hours (4°C) | 30 minutes |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 (final conc. 20-50 mM) | 1 M Tris-HCl, pH 7.5 (final conc. 10-20 mM) |
| Quenching Time | 15 minutes at room temperature | 15 minutes at room temperature |
Experimental Protocols
Protocol 1: General Protein Crosslinking in Solution using DSS
This protocol describes a general procedure for crosslinking purified proteins in solution.
Materials:
-
Purified protein sample
-
DSS (Disuccinimidyl suberate)
-
Dry DMSO or DMF
-
Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or HEPES, Borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Sample: Prepare the protein solution in the Conjugation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Prepare Crosslinker Solution: Immediately before use, prepare a 25 mM stock solution of DSS by dissolving 2 mg of DSS in 216 µL of dry DMSO or DMF. DSS is moisture-sensitive and should be equilibrated to room temperature before opening.
-
Add Crosslinker to Protein: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM). The molar excess of the crosslinker relative to the protein should be optimized (see Table 2).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.
-
Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods. Non-reacted reagent can be removed by dialysis or gel filtration if necessary.
Protocol 2: Crosslinking of Cell Surface Proteins using BS3
This protocol provides a method for crosslinking proteins on the surface of living cells.
Materials:
-
Suspension cells
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quench Solution: 1 M Tris, pH 7.5
-
Microcentrifuge tubes or conical tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them with ice-cold PBS. Resuspend the cells at a concentration of approximately 25 × 10^6 cells/mL in PBS (pH 8.0).
-
Prepare Crosslinker Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to a 10-25 mM stock solution.
-
Initiate Crosslinking: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Quench Reaction: Add the Quench Solution to the cell suspension to a final concentration of 10-20 mM Tris.
-
Final Incubation: Incubate for 15 minutes at room temperature to quench the reaction.
-
Cell Lysis and Analysis: The cells can now be pelleted, washed, and lysed for subsequent analysis of crosslinked protein complexes by immunoprecipitation, Western blotting, or mass spectrometry.
Visualizations
Caption: General workflow for protein crosslinking using NHS esters.
Caption: Reaction of a homobifunctional NHS-ester with protein primary amines.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
Application Notes: Analytical Strategies for the Detection of N-(Benzoyloxy)alanine
Introduction
N-(Benzoyloxy)alanine is a modified amino acid characterized by the attachment of a benzoyloxy group to the alpha-amino group of alanine. This modification may be present as a synthetic intermediate in peptide chemistry, a novel component of a therapeutic agent, or a metabolite of interest in drug development and safety assessment. Accurate and robust analytical methods are crucial for its detection and quantification to support research, quality control, and pharmacokinetic studies.
The presence of the benzoyl functional group provides a strong ultraviolet (UV) chromophore, making it highly suitable for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This document provides detailed protocols for both HPLC-UV and LC-MS/MS-based analysis of this compound.
Choosing an Analytical Method
-
HPLC-UV: A robust, cost-effective, and widely available technique ideal for quantifying this compound in relatively clean samples, such as synthetic reaction mixtures or formulated products. Its sensitivity is generally in the microgram to high nanogram per milliliter range.
-
LC-MS/MS: Offers superior sensitivity and specificity by measuring the mass-to-charge ratio of the target analyte and its fragments. It is the gold standard for trace-level quantification in complex matrices like plasma, urine, or cell lysates, with sensitivity often reaching the low nanogram or picogram per milliliter level.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
This protocol describes the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.
1. Principle
The sample is injected into an HPLC system where this compound is separated from other components on a C18 reversed-phase column based on its hydrophobicity. The separation is achieved using a gradient of an aqueous mobile phase and an organic solvent. The benzoyl group in the molecule absorbs UV light, and the analyte is detected and quantified by a UV detector set to an appropriate wavelength. Quantification is performed by comparing the peak area of the analyte to a standard curve generated from known concentrations.
2. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA), LC-MS grade
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with gradient pump, autosampler, and UV-Vis detector
-
Analytical balance, vortex mixer, centrifuge
-
0.22 µm syringe filters
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of 50:50 Acetonitrile:Water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 ACN:Water) to an expected concentration within the calibration range.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
4. HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
Apply the appropriate dilution factor to calculate the final concentration in the original sample.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol provides a method for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.
1. Principle
The analyte is first separated using reversed-phase liquid chromatography. Following elution from the column, it enters the mass spectrometer source where it is ionized, typically via electrospray ionization (ESI). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) is set to isolate the precursor ion (the ionized molecule of this compound). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is isolated by the third quadrupole (Q3) before being detected. This highly specific mass transition allows for precise quantification even at very low levels in complex matrices.
2. Materials and Reagents
-
All reagents listed in Protocol 1, but of LC-MS grade.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., ¹³C₆-N-(Benzoyloxy)alanine) is ideal. If unavailable, a structurally similar compound can be used.
-
LC-MS/MS system with an ESI source and a triple quadrupole mass analyzer.
3. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of this compound and the Internal Standard as described in Protocol 1.
-
Working Standards: Prepare calibration standards as in Protocol 1, but spike each standard with the Internal Standard at a fixed concentration (e.g., 100 ng/mL).
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 50 µL of plasma sample, add 150 µL of ice-cold Methanol containing the Internal Standard.
-
Vortex for 1 minute to precipitate proteins.
-
Incubate at -20 °C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
4. LC-MS/MS Method Parameters
| Parameter | Setting |
| Column | C18 UPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0-0.5 min: 2% B; 0.5-3.0 min: 2% to 98% B; 3.0-3.5 min: 98% B; 3.5-3.6 min: 98% to 2% B; 3.6-5.0 min: 2% B |
| MS Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | Analyte (this compound): Q1: 210.1 m/z → Q3: 105.1 m/z (Quantifier), 74.0 m/z (Qualifier) Internal Standard (Example): To be determined based on its mass |
| Collision Energy | To be optimized for the specific instrument (e.g., 15-25 eV) |
5. Data Analysis
-
Integrate the peak areas for the analyte and the Internal Standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.
-
Perform a weighted (e.g., 1/x²) linear regression to obtain the calibration equation.
-
Calculate the concentration in unknown samples by interpolating their Peak Area Ratio from the curve and applying the dilution factor.
Method Performance Characteristics
The following table summarizes typical performance characteristics that
Application Notes and Protocols for Studying Protein Interactions with N-(Benzoyloxy)alanine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the protein interaction partners of the novel small molecule N-(Benzoyloxy)alanine. The protocols described herein outline a systematic workflow, from initial target discovery in a complex proteome to detailed biophysical validation of the interaction.
Overall Experimental Workflow
The recommended strategy for elucidating the protein interactions of this compound follows a multi-step, hierarchical approach. This workflow begins with an unbiased, proteome-wide screen to identify potential binding partners. Hits from this initial screen are then validated for genuine engagement within a cellular context. Finally, the validated interactions are characterized biophysically to determine quantitative binding parameters. This streamlined process ensures a high degree of confidence in the identified targets and provides a solid foundation for subsequent functional studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alanine Derivative Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions for N-acyl alanine derivatives. Due to the specificity of the compound name "N-(Benzoyloxy)alanine" and its limited presence in scientific literature, this resource addresses the more commonly used and likely intended reactants: N-benzoyl-L-alanine and N-(Benzyloxy)carbonyl-L-alanine (Cbz-L-alanine) . A brief discussion on the potential reactivity of N-(Benzoyloxy)amines is also included for clarity.
Distinguishing Between Alanine Derivatives
It is crucial to correctly identify the starting material as the reaction pathways and potential side reactions differ significantly.
-
N-benzoyl-L-alanine: Formed by the acylation of the nitrogen atom of L-alanine with benzoic acid.[1] The linkage is a robust amide bond.
-
N-(Benzyloxy)carbonyl-L-alanine (Cbz-L-alanine): The nitrogen of L-alanine is protected by a benzyloxycarbonyl group. This is a common protecting group in peptide synthesis.[2][3]
-
This compound: This structure implies a benzoyl group attached to an oxygen, which is then bonded to the nitrogen of alanine (an N-O bond). Such N-acyloxyamine derivatives are known but can be reactive and prone to rearrangement.[4]
Troubleshooting Guide for N-benzoyl-L-alanine Synthesis
The synthesis of N-benzoyl-L-alanine typically involves the reaction of L-alanine with a benzoylating agent.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; poor quality of reagents; suboptimal pH. | Ensure the use of pure starting materials. Optimize the stoichiometry of the acylating agent. For Schotten-Baumann conditions, maintain a basic pH to facilitate the reaction. Consider using a coupling agent like EDC with benzoic acid. |
| Side Product Formation | Di-acylation (less common for amino acids); racemization. | Use a controlled amount of the acylating agent. Monitor the reaction temperature; elevated temperatures can sometimes lead to racemization. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Purification can often be achieved by recrystallization. Column chromatography can also be effective for removing impurities.[5][6] |
Experimental Protocol: Synthesis of N-benzoyl-L-alanine
This protocol is a generalized procedure based on common acylation methods.
-
Preparation: Dissolve L-alanine in an appropriate aqueous alkaline solution (e.g., sodium hydroxide solution).
-
Acylation: Cool the solution in an ice bath. Add benzoyl chloride dropwise with vigorous stirring while maintaining the pH of the solution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, acidify the mixture to precipitate the N-benzoyl-L-alanine.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Guide for N-(Benzyloxy)carbonyl-L-alanine Reactions
Cbz-L-alanine is frequently used in peptide synthesis, where the Cbz group protects the amine.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Inefficient catalyst for hydrogenolysis; catalyst poisoning. | Ensure the use of a fresh, active catalyst (e.g., Palladium on carbon). If using HBr/acetic acid, ensure the reagent is fresh. Certain sulfur-containing compounds can poison the catalyst. |
| Low Yield in Coupling Reactions | Inefficient coupling agent; steric hindrance; racemization. | Choose an appropriate coupling agent (e.g., DCC, EDC, HATU). Optimize reaction temperature and time to minimize racemization. |
| Side Reactions during Deprotection | Formation of byproducts due to harsh deprotection conditions. | For hydrogenolysis, ensure the reaction is run under appropriate pressure and temperature. For acid-catalyzed deprotection, use scavengers to trap reactive intermediates. |
Experimental Protocol: Peptide Coupling using Cbz-L-alanine
This is a general procedure for forming a dipeptide.
-
Activation: Dissolve Cbz-L-alanine in a suitable solvent (e.g., dichloromethane). Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) at 0°C.
-
Coupling: To this mixture, add the amino acid ester hydrochloride and a base (e.g., triethylamine).
-
Reaction: Allow the reaction to proceed overnight, gradually warming to room temperature.
-
Workup: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid, base, and brine.
-
Purification: Dry the organic layer and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Understanding N-(Benzoyloxy)amine Reactivity
While less common in this specific context, N-acyloxyamines are a known class of compounds.
Key Characteristics
-
N-O Bond: The presence of a nitrogen-oxygen single bond is the defining feature.
-
Reactivity: The N-O bond can be relatively weak and susceptible to cleavage.
-
Rearrangements: N-acyloxyamines can undergo rearrangements, such as the Stieglitz rearrangement.
Due to their potential instability, reactions involving this compound would require careful control of conditions to avoid unwanted side reactions.
Visualizing Reaction Workflows
General Workflow for N-acyl Alanine Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-acyl alanine derivatives.
Decision Tree for Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. scielo.org.mx [scielo.org.mx]
troubleshooting low yield in N-(Benzoyloxy)alanine conjugation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low yields in N-(Benzoyloxy)alanine conjugation reactions. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Guide
Question: Why is my this compound conjugation yield unexpectedly low?
Low yields can stem from several factors throughout the experimental process. Below are common issues and their potential solutions.
1. Reagent Quality and Stability
-
Potential Cause: this compound and the coupling reagents can be sensitive to moisture and may degrade over time. The primary amine component must be of high purity.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Use freshly opened or properly stored reagents. This compound, being an N-acyloxy compound, can be susceptible to hydrolysis.[1] Consider running a purity analysis (e.g., NMR or LC-MS) on your starting materials.
-
Use Anhydrous Solvents: Ensure all solvents are anhydrous, as water can lead to the hydrolysis of activated esters and the this compound itself.[2]
-
Check Coupling Agents: Carbodiimides like DCC and EDC are common but can be moisture-sensitive.[3][4] Phosphonium and aminium salts (e.g., HBTU, HATU) are also widely used and should be stored under dry conditions.[5]
-
2. Suboptimal Reaction Conditions
-
Potential Cause: The pH, temperature, and reaction time can significantly impact the efficiency of the conjugation.
-
Troubleshooting Steps:
-
Optimize pH: The reaction of NHS esters and other activated species with primary amines is most efficient at a pH of 7.2 to 9.[6] If the pH is too low, the amine will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the this compound and the activated ester can become a significant side reaction.[7][8]
-
Control Temperature: While many conjugation reactions proceed at room temperature, "difficult" couplings with sterically hindered components may benefit from slight heating. However, elevated temperatures can also increase the rate of side reactions and reagent degradation. Start with reactions at room temperature and consider cooling the reaction (e.g., to 4°C) to minimize side reactions if necessary.
-
Monitor Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while extended times can increase the likelihood of product degradation.
-
3. Competing Side Reactions
-
Potential Cause: The desired conjugation reaction can be undermined by competing side reactions, primarily hydrolysis and racemization.
-
Troubleshooting Steps:
-
Minimize Hydrolysis: As previously mentioned, rigorously exclude water from the reaction. The N-O bond in this compound can be labile, and the compound can hydrolyze, especially under basic or acidic conditions.[1]
-
Address Racemization: The activation of the carboxyl group of this compound can lead to racemization at the alpha-carbon. To minimize this, consider adding an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimide coupling agents.[3][4] Coupling reagents like HATU are known to suppress epimerization.[5]
-
4. Inefficient Purification
-
Potential Cause: The desired conjugate may be lost during workup and purification steps.
-
Troubleshooting Steps:
-
Optimize Extraction: If using an aqueous workup, be mindful of the solubility of your product. Multiple extractions with smaller volumes of organic solvent are often more effective than a single large-volume extraction.
-
Select Appropriate Chromatography: Purification challenges are common in bioconjugation.[1] The choice of stationary and mobile phases for column chromatography should be carefully considered based on the polarity and properties of your conjugate.
-
Frequently Asked Questions (FAQs)
Q1: What are the best coupling agents for this compound conjugation?
The choice of coupling agent depends on the specific substrates and desired reaction conditions. Commonly used coupling agents for forming amide bonds include:
-
Carbodiimides: DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are widely used.[9] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[3]
-
Phosphonium and Aminium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient and can be used for more challenging conjugations.[4][5] HATU is particularly effective at minimizing racemization.[5]
Q2: How can I confirm that the conjugation has occurred?
You can use a variety of analytical techniques to confirm the formation of your desired product, including:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the new molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and compare it to the starting materials.
Q3: Can I conjugate this compound to a protein?
Yes, the primary amine groups on the side chains of lysine residues and the N-terminus of proteins are common targets for conjugation.[6] When working with proteins, it is crucial to use biocompatible reaction conditions (e.g., aqueous buffers, physiological pH) and reagents that do not denature the protein. Sulfo-NHS esters are often used for cell surface labeling as they are not membrane-permeable.[6]
Data Presentation
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive | Byproduct | Key Features |
| DCC | HOBt/Oxyma | Dicyclohexylurea (DCU) | Inexpensive, but DCU is poorly soluble in many organic solvents. |
| EDC | HOBt/Oxyma | Water-soluble urea | Byproduct is easily removed by aqueous extraction.[3] |
| HBTU/TBTU | HOBt | - | Efficient with low racemization when HOBt is added.[3] |
| HATU | HOAt | - | Highly efficient with minimal epimerization.[5] |
| PyBOP | HOBt | - | Effective for difficult couplings, but the byproduct can be carcinogenic.[4] |
Experimental Protocols
Representative Protocol for this compound Conjugation to a Primary Amine
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add the coupling agent (e.g., EDC, 1.1 equivalents) and an additive to suppress racemization (e.g., HOBt, 1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Conjugation: In a separate flask, dissolve the primary amine-containing molecule (1 equivalent) in the same anhydrous solvent. Add this solution to the activated this compound mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction (e.g., by adding water). If using EDC, the urea byproduct can be removed by aqueous extraction. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield conjugation.
References
- 1. Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
stability issues of N-(Benzoyloxy)alanine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-(Benzoyloxy)alanine in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The ester linkage in the N-benzoyloxy group is prone to cleavage, especially under non-optimal pH and temperature conditions. This degradation can lead to the formation of benzoic acid and alanine derivatives, compromising the integrity and activity of your sample.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation of this compound in aqueous buffers proceeds via hydrolysis of the N-O bond. This cleavage would likely result in the formation of benzoic acid and a hydroxylamine derivative of alanine. Further degradation of the hydroxylamine derivative may occur depending on the buffer conditions.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is significantly influenced by the pH of the aqueous buffer.[1][2][3][4] Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[4] Generally, neutral or slightly acidic pH conditions are recommended to minimize degradation. It is crucial to perform pH-stability profiling to determine the optimal pH range for your specific application.
Q4: What is the recommended temperature for storing this compound solutions?
A4: To ensure the stability of this compound in aqueous buffers, it is recommended to store solutions at low temperatures. As with most chemical reactions, higher temperatures accelerate the rate of hydrolysis.[1][2][3] For short-term storage, 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended. However, freeze-thaw cycles should be avoided as they can also promote degradation.
Q5: Can the choice of buffer components impact the stability of this compound?
A5: Yes, the composition of the buffer can influence the stability of this compound.[1] Some buffer species can act as catalysts for hydrolysis. It is advisable to use common, non-nucleophilic buffers such as phosphate or citrate buffers. When preparing your solutions, it is important to ensure the purity of the buffer reagents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period. | Degradation of this compound due to hydrolysis. | 1. Verify pH: Ensure the buffer pH is within the optimal range (typically slightly acidic to neutral).2. Control Temperature: Prepare and use the solution at low temperatures (on ice).3. Fresh Preparation: Prepare the solution fresh before each experiment. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to ongoing degradation. | 1. Standardize Protocol: Use a consistent protocol for solution preparation and handling.2. Aliquot and Store: Aliquot freshly prepared solutions into single-use volumes and store at -80°C to avoid freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | 1. Characterize Degradants: If possible, identify the degradation products using techniques like mass spectrometry.2. Optimize Conditions: Adjust buffer pH, temperature, and ionic strength to minimize degradation. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound in the public domain, the following table presents hypothetical data for illustrative purposes. Researchers should perform their own stability studies to determine the precise parameters for their experimental conditions.
| Buffer pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Products |
| 5.0 | 4 | 120 | Benzoic Acid, Alanine Hydroxylamine |
| 5.0 | 25 | 24 | Benzoic Acid, Alanine Hydroxylamine |
| 7.4 | 4 | 72 | Benzoic Acid, Alanine Hydroxylamine |
| 7.4 | 25 | 8 | Benzoic Acid, Alanine Hydroxylamine |
| 9.0 | 4 | 48 | Benzoic Acid, Alanine Hydroxylamine |
| 9.0 | 25 | 2 | Benzoic Acid, Alanine Hydroxylamine |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4 to 10.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Incubation: Dilute the stock solution to the final desired concentration in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by adding a suitable reagent (e.g., acid or base to shift the pH to a more stable range) or by freezing the sample.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated analytical method such as HPLC-UV.
-
Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.
Protocol 2: Thermal Stability Study of this compound
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
-
Buffer Selection: Choose a buffer at the pH determined to be optimal from the pH-dependent stability study.
-
Solution Preparation: Prepare a solution of this compound in the selected buffer.
-
Temperature Incubation: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Time-Point Sampling and Analysis: Follow steps 4-7 from Protocol 1 to determine the degradation rate and half-life at each temperature.
-
Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot and determine the activation energy of the degradation reaction.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
improving the efficiency of N-(Benzoyloxy)alanine labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of N-(Benzoyloxy)alanine labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling protocol.
1. Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the reaction is 8.3-8.5.[1] At lower pH values, the amino group is protonated, preventing the reaction. At higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[1][2] |
| Hydrolyzed this compound | This compound, as an N-hydroxysuccinimide (NHS) ester, is sensitive to moisture and can hydrolyze over time.[3] It is recommended to prepare solutions fresh for each experiment and avoid storing them for extended periods.[4] Visually inspect the reagent for any signs of degradation. |
| Presence of Nucleophilic Contaminants in the Buffer | Buffers containing primary amines, such as Tris, can compete with the target molecule for the labeling reagent.[1] It is advisable to use non-nucleophilic buffers like HEPES or phosphate buffers.[1][4] |
| Suboptimal Molar Ratio of Labeling Reagent to Target Molecule | An insufficient amount of the labeling reagent will result in incomplete labeling. Conversely, a large excess may lead to non-specific labeling or precipitation. A typical starting point is a molar excess of the labeling reagent.[1][5] Optimization of this ratio may be required for specific applications. |
| Low Reaction Temperature | While many labeling reactions are performed at room temperature, some systems may benefit from incubation at 37°C to increase the reaction rate. However, be mindful that higher temperatures can also accelerate the hydrolysis of the NHS ester.[6] |
| Short Incubation Time | The reaction may not have proceeded to completion. Typical incubation times range from 1 to 2 hours at room temperature or overnight at 4°C.[2][5] The optimal time should be determined empirically. |
2. Non-Specific Labeling
| Potential Cause | Recommended Solution |
| High Molar Excess of Labeling Reagent | Using a large excess of this compound can lead to the modification of secondary amines or other nucleophilic residues.[4] Reduce the molar ratio of the labeling reagent to the target molecule. |
| High pH of Reaction Buffer | At a pH above 9, the likelihood of side reactions with other residues, such as tyrosine and serine, increases. Maintain the pH within the recommended range of 8.3-8.5.[1] |
| Prolonged Incubation Time | Extended reaction times, especially in combination with a high molar excess of the labeling reagent, can contribute to non-specific labeling. Optimize the incubation time to achieve sufficient labeling without significant side reactions. |
3. Precipitate Formation During the Reaction
| Potential Cause | Recommended Solution |
| Low Solubility of the Labeling Reagent | This compound may have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and add it to the reaction mixture.[1] Ensure the final concentration of the organic solvent is compatible with the stability of your target molecule. |
| Protein Aggregation | The labeling process can sometimes induce conformational changes in proteins, leading to aggregation. To mitigate this, consider using PEGylated labeling reagents, which can increase the solubility and stability of the modified protein.[7] |
| Excessive Labeling | Over-labeling can alter the physicochemical properties of a protein, causing it to precipitate.[2] Reduce the molar excess of the labeling reagent or the incubation time. |
Frequently Asked Questions (FAQs)
What is the optimal storage condition for this compound?
This compound should be stored at -20°C in a desiccated environment to prevent hydrolysis.[8] For stock solutions in organic solvents, storage at -20°C or -80°C is recommended, and repeated freeze-thaw cycles should be avoided.[8]
What is the mechanism of this compound labeling?
This compound is an N-hydroxysuccinimide (NHS) ester. The labeling reaction proceeds via a nucleophilic attack of a primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Can I use a Tris-based buffer for the labeling reaction?
While some protocols mention the use of Tris buffers, it is generally not recommended because Tris contains a primary amine that can react with the NHS ester, thereby reducing the labeling efficiency.[1] Buffers such as HEPES or phosphate are preferred.[4]
How can I remove the unreacted this compound after the labeling reaction?
Unreacted labeling reagent can be removed by dialysis, size-exclusion chromatography, or spin filtration.[2] The choice of method will depend on the properties of your labeled molecule.
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Prepare the Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[1]
-
Prepare the Labeling Reagent Stock Solution: Dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a concentration of 10-100 mM.[1]
-
Perform the Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution.
-
Incubate the Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][5]
-
Purify the Labeled Protein: Remove the unreacted labeling reagent and byproducts using an appropriate purification method, such as dialysis or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineered multifunctional transforming growth factor-β type II receptor ectodomain fusions for oncology applications [frontiersin.org]
- 6. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purifying N-(Benzoyloxy)alanine Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(Benzoyloxy)alanine labeled proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified proteins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying proteins labeled with this compound?
Purifying proteins labeled with the non-canonical amino acid this compound presents a unique set of challenges stemming from the physicochemical properties of the benzoyloxy moiety. The primary difficulties include:
-
Hydrolytic Instability of the Ester Bond: The ester linkage in the this compound side chain is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. This can lead to the loss of the benzoyloxy group and heterogeneity in the final protein sample.
-
Increased Hydrophobicity: The introduction of the aromatic benzoyloxy group significantly increases the hydrophobicity of the protein surface. This can lead to protein aggregation and non-specific binding to chromatography resins, resulting in lower yields and purity.[1][2]
-
Altered Isoelectric Point (pI): The incorporation of this compound can alter the overall charge of the protein, thus changing its isoelectric point (pI). This necessitates the re-optimization of purification techniques that rely on charge, such as ion-exchange chromatography.[3][4]
-
Protein Aggregation: The increased hydrophobicity can promote the formation of soluble or insoluble aggregates, which are often difficult to remove and can compromise the biological activity of the protein.[5][6]
Troubleshooting Guides
Problem 1: Low Yield of the Labeled Protein
Q2: I am observing a very low yield after purifying my this compound labeled protein. What are the possible causes and solutions?
Low protein yield is a common issue and can be attributed to several factors throughout the purification workflow.
Possible Causes and Troubleshooting Strategies:
| Possible Cause | Troubleshooting Strategy |
| Protein Precipitation/Aggregation | - Perform all purification steps at 4°C to minimize aggregation driven by hydrophobic interactions.[6] - Screen different buffer additives (e.g., non-ionic detergents like Tween-20 or Triton X-100 at low concentrations, or stabilizing osmolytes like sucrose or glycerol) to improve solubility.[7] - Optimize the protein concentration; high concentrations can favor aggregation. |
| Non-Specific Binding to Resin | - For affinity chromatography, increase the stringency of the wash buffers (e.g., by adding mild non-ionic detergents or increasing the salt concentration). - If using ion-exchange chromatography, ensure the buffer pH is appropriately chosen to either bind or flow through the target protein based on its altered pI.[3][8] - Consider Hydrophobic Interaction Chromatography (HIC) as a dedicated step to manage hydrophobicity, but be aware that the labeled protein may bind very strongly.[1] |
| Loss of Benzoyloxy Group | - Maintain the pH of all buffers within a neutral range (pH 6.5-7.5) to minimize ester hydrolysis. - Avoid prolonged exposure to high or low pH, even during elution steps in ion-exchange or affinity chromatography. - Use analytical techniques like mass spectrometry to check for the integrity of the label at different stages of purification. |
| Inefficient Elution | - Optimize elution conditions. For affinity tags, ensure the eluting agent (e.g., imidazole for His-tags) is at the optimal concentration. - For ion-exchange, a shallower gradient of salt or pH might be necessary to resolve the labeled protein from contaminants.[3] |
Problem 2: Protein Aggregation
Q3: My this compound labeled protein is aggregating during purification. How can I prevent this?
Protein aggregation is a significant challenge due to the increased hydrophobicity from the benzoyloxy group.
Strategies to Mitigate Aggregation:
-
Work at Low Temperatures: Perform all purification steps at 4°C.[6]
-
Buffer Optimization:
-
Include solubility-enhancing excipients such as 5-10% glycerol, 0.1-0.5 M sucrose, or L-arginine in your buffers.[7]
-
Use non-ionic detergents (e.g., 0.01-0.05% Tween-20) to prevent non-specific hydrophobic interactions.
-
-
Chromatography Choice:
-
Size Exclusion Chromatography (SEC): This should be the final polishing step to separate monomers from aggregates.
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used to specifically address the hydrophobicity of the labeled protein. The protein is loaded in a high salt buffer and eluted with a decreasing salt gradient.[1] Care must be taken as the protein may bind very strongly.
-
Example HIC Protocol Summary:
| Step | Description |
| Resin | Phenyl Sepharose, Butyl Sepharose, or similar HIC resin. |
| Binding Buffer | High salt buffer, e.g., 20 mM Tris pH 7.0, 1-2 M Ammonium Sulfate. |
| Elution Buffer | Low salt or no salt buffer, e.g., 20 mM Tris pH 7.0. |
| Procedure | Load the protein in the binding buffer. Elute with a linear gradient of decreasing ammonium sulfate concentration. |
Problem 3: Loss of the Benzoyloxy Label
Q4: How can I confirm the integrity of the this compound label and prevent its cleavage?
The ester bond of the benzoyloxy group is sensitive to pH extremes.
Verification and Prevention Strategies:
-
pH Control: Strictly maintain the pH of all buffers between 6.5 and 7.5. Avoid buffers with primary amines if there is any potential for side reactions.
-
Temperature Control: Keep the protein at 4°C or on ice throughout the purification process.
-
Analytical Confirmation:
-
Mass Spectrometry (MS): Use intact protein MS or peptide mapping MS/MS to confirm the mass of the protein and the presence of the modification. A mass shift corresponding to the benzoyloxyalanine incorporation should be observed.
-
SDS-PAGE: While not definitive for the label's presence, any significant degradation or heterogeneity might be visible.
-
Expected Mass Shift for this compound Incorporation:
| Amino Acid | Modification | Expected Mass Change (Da) |
| Alanine | Benzoyloxylation | +136.0211 |
| Serine | Replacement with this compound | +119.0371 |
| Cysteine | Replacement with this compound | +103.0160 |
Note: The exact mass change will depend on the original amino acid that was replaced.
Experimental Protocols & Workflows
General Purification Workflow for this compound Labeled Proteins
This workflow is a general guideline and may require optimization for your specific protein.
Detailed Methodologies
1. Cell Lysis and Clarification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
2. Affinity Chromatography (Capture Step):
-
This step depends on the affinity tag used (e.g., His-tag, GST-tag).
-
For a His-tagged protein, use a Ni-NTA or Talon resin.
-
Binding Buffer: Lysis buffer.
-
Wash Buffer: Lysis buffer with a low concentration of imidazole (e.g., 20 mM) to remove weakly bound contaminants.
-
Elution Buffer: Lysis buffer with a high concentration of imidazole (e.g., 250-500 mM).
3. Ion-Exchange Chromatography (Intermediate Purification):
-
First, determine the theoretical pI of your labeled protein.
-
Anion-Exchange (if protein pI < buffer pH): Use a Q or DEAE resin. The protein will be negatively charged and bind. Elute with an increasing salt gradient.
-
Cation-Exchange (if protein pI > buffer pH): Use an SP or CM resin. The protein will be positively charged and bind. Elute with an increasing salt gradient.[8][9][10]
-
It is crucial to perform a buffer exchange (e.g., dialysis or desalting column) into the appropriate low-salt IEX loading buffer before this step.
4. Size Exclusion Chromatography (Polishing Step):
-
This step separates the protein from any remaining aggregates and contaminants of different sizes.
-
Equilibrate the SEC column (e.g., Superdex 75 or 200) with the final storage buffer (e.g., PBS or HEPES buffered saline, pH 7.4).
-
Load the concentrated protein from the previous step and collect the fractions corresponding to the monomeric protein.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Protein Purity
This diagram illustrates a logical approach to troubleshooting low purity of the final protein product.
This technical support guide provides a starting point for addressing the common challenges associated with purifying this compound labeled proteins. Due to the unique nature of each protein, empirical optimization of these suggested protocols is highly recommended for achieving the best results.
References
- 1. Chapter 3: Investigating Proteins - Chemistry [wou.edu]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
Technical Support Center: N-(Benzoyloxy)alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N-(Benzoyloxy)alanine in experimental settings. The information is designed to help users anticipate and address potential side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is an N-acyloxy amino acid derivative. In peptide synthesis, it can be used as a coupling reagent. The N-benzoyloxy group acts as a leaving group upon nucleophilic attack by the amino group of another amino acid, forming a peptide bond.
Q2: What is the primary side reaction observed with this compound and other N-acyloxy amino acids?
The main side reaction is a Lossen-like rearrangement. This intramolecular rearrangement competes with the desired intermolecular peptide bond formation. The rearrangement of N-(acyloxy)amino acid derivatives is a known complication in peptide synthesis. A key study by Wang and Phanstiel investigated this rearrangement in detail for N-(acyloxy)thioamide- and N-(hydroxy)amide-containing peptides.
Q3: What are the products of this rearrangement?
The Lossen-like rearrangement of an this compound derivative is expected to produce an isocyanate intermediate, which can then react with available nucleophiles (e.g., solvent, water, or another amine) to form various byproducts, such as ureas or carbamates. This leads to a reduction in the yield of the desired peptide and complicates the purification process.
Q4: Under what conditions is the Lossen-like rearrangement favored?
The rearrangement is often promoted by heat and basic conditions. The presence of a strong base can deprotonate the N-H group, facilitating the rearrangement. The choice of solvent can also influence the rate of this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired peptide | The primary cause is often the competing Lossen-like rearrangement of the this compound reagent. | - Optimize reaction temperature: Perform the coupling at lower temperatures (e.g., 0 °C to room temperature) to disfavor the rearrangement. - Control basicity: Use a non-nucleophilic base and add it slowly to the reaction mixture. Avoid excess base. - Choose an appropriate solvent: Aprotic solvents are generally preferred. - Monitor reaction time: Shorter reaction times can minimize the extent of the side reaction. |
| Presence of multiple unidentified byproducts in the reaction mixture | These are likely the result of the isocyanate intermediate formed during the Lossen-like rearrangement reacting with various nucleophiles present in the reaction medium. | - Purification: Utilize chromatographic techniques such as HPLC to separate the desired peptide from the byproducts. - Characterization: Use mass spectrometry and NMR to identify the structures of the major byproducts to better understand the reaction pathway and optimize conditions to minimize their formation. |
| Difficulty in reproducing experimental results | The stability of the this compound reagent can be a factor. N-acyloxy compounds can be sensitive to storage conditions. | - Reagent quality: Ensure the this compound is of high purity and has been stored correctly (cool, dry, and protected from light). - Consistent reaction setup: Maintain consistent reaction parameters (temperature, concentration, addition rates) between experiments. |
Experimental Protocols
Synthesis of N-Benzoyl-L-alanine (a precursor for this compound)
A common method for the N-acylation of amino acids is the Schotten-Baumann reaction.
Materials:
-
L-alanine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve L-alanine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with vigorous stirring.
-
Continue stirring for a specified period, allowing the reaction to proceed.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-benzoyl-L-alanine.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Note: The synthesis of this compound itself would involve a subsequent step to introduce the benzoyloxy group onto the nitrogen atom of N-hydroxyalanine, a process that requires careful control to avoid side reactions.
Visualizations
Logical Workflow for Troubleshooting Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Signaling Pathway of the Competing Reactions
Caption: Competing pathways in this compound reactions.
managing the hydrolysis of N-(Benzoyloxy)alanine during reactions
Welcome to the technical support center for N-(Benzoyloxy)alanine. This guide is designed for researchers, scientists, and drug development professionals to help manage the potential hydrolysis of this reagent during experimental procedures. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and analytical methods to ensure the stability and reactivity of this compound in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is an activated ester of N-hydroxyalanine. The N-O bond in this molecule is susceptible to cleavage by water (hydrolysis), especially under non-neutral pH conditions. This hydrolysis is a concern because it consumes the starting material, leading to reduced reaction yields, and generates impurities—N-hydroxyalanine and benzoic acid—which can complicate purification and downstream applications.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The stability of the N-O ester linkage is highly dependent on several factors:
-
pH: Both acidic and basic conditions can catalyze hydrolysis. The compound is generally most stable at a neutral pH.
-
Moisture: The presence of water is the direct cause of hydrolysis. Using anhydrous solvents and reagents is critical.[1][2]
-
Temperature: Higher temperatures typically accelerate the rate of hydrolysis.
-
Solvent: Polar, protic solvents (like water, methanol, ethanol) can facilitate hydrolysis more readily than nonpolar, aprotic solvents (like THF, DCM, or acetonitrile).
Q3: How can I store this compound to minimize degradation?
To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C). The use of a desiccator is also recommended to protect it from ambient moisture.
Q4: What are the expected byproducts of hydrolysis?
The hydrolysis of this compound breaks the N-O bond, yielding N-hydroxyalanine and benzoic acid as the primary byproducts.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Verify Reagent Quality: Before starting, confirm the purity of your this compound. Consider analyzing a small sample for the presence of benzoic acid or N-hydroxyalanine via HPLC or TLC. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas.[3] Use freshly distilled, anhydrous solvents. Consider adding molecular sieves to the reaction vessel. 3. Control Reaction pH: If your reaction involves acidic or basic reagents, consider a buffered system or the slow addition of the reagent to minimize bulk pH changes. The optimal pH is typically neutral for maintaining the stability of the N-O bond. 4. Lower Reaction Temperature: If the reaction conditions permit, run the experiment at a lower temperature to decrease the rate of hydrolysis. |
| Inefficient Coupling | 1. Optimize Coupling Agent/Base: If using this compound as a coupling partner, ensure the chosen base (e.g., DIPEA) and conditions are optimal for the specific substrates. 2. Check Substrate Purity: Impurities in your other starting materials may be inhibiting the reaction. |
Problem: I am observing unexpected spots on my TLC plate or peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Formation of Hydrolysis Byproducts | 1. Identify Byproducts: The unexpected spots/peaks are likely N-hydroxyalanine and benzoic acid. Run analytical standards of these compounds alongside your reaction mixture on TLC or HPLC to confirm their identity. 2. Implement Hydrolysis Prevention Measures: Refer to the steps outlined above to minimize hydrolysis in subsequent experiments. 3. Purification: Benzoic acid can often be removed by a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup.[4] N-hydroxyalanine, being an amino acid derivative, may require chromatographic separation. |
Data on Factors Influencing Hydrolysis
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation for Maximizing Stability |
| pH | Acidic (pH < 6) | Increased | Maintain neutral pH (6.5-7.5) |
| Neutral (pH 6.5-7.5) | Minimal | Optimal Condition | |
| Basic (pH > 8) | Significantly Increased | Maintain neutral pH (6.5-7.5) | |
| Temperature | Low (0-5°C) | Slow | Run reactions at the lowest effective temperature. |
| Ambient (~25°C) | Moderate | Use for short reaction times only. | |
| High (>40°C) | Fast | Avoid elevated temperatures. | |
| Moisture | Anhydrous (<50 ppm H₂O) | Minimal | Use anhydrous solvents and inert atmosphere techniques.[1][3] |
| Ambient | Significant | Avoid exposure to air. | |
| Solvent | Aprotic (e.g., THF, DCM) | Lower | Preferred solvents for reactions. |
| Protic (e.g., MeOH, H₂O) | Higher | Avoid if possible, or use as a co-solvent in minimal amounts. |
Visualizing Hydrolysis and Mitigation Strategies
Hydrolysis Pathway of this compound
The diagram below illustrates the proposed mechanism for both acid- and base-catalyzed hydrolysis of the N-O ester bond.
Caption: Proposed acid- and base-catalyzed hydrolysis pathways.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose issues related to the hydrolysis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol: Peptide Coupling Using this compound under Anhydrous Conditions
This protocol describes a general procedure for coupling an N-protected amino acid to an amino acid ester, using this compound as the activated reagent. The notes highlight critical steps for preventing hydrolysis.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Molecular sieves (4Å, activated)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: All glassware (reaction flask, syringes, etc.) must be dried in an oven at 125°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[3]
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas. A simple setup can be achieved using a flask with a septum, connected to a nitrogen/argon line via a needle.
Caption: Basic setup for maintaining an anhydrous reaction environment.
-
Addition of Reagents:
-
To the reaction flask, add the N-protected amino acid (1.0 eq), the amino acid ester hydrochloride (1.0 eq), and a small amount of activated molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIPEA (2.1 eq) to the stirred suspension. The DIPEA will neutralize the hydrochloride and the carboxylic acid.
-
-
Activation and Coupling:
-
In a separate, dry vial under inert gas, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Using a dry syringe, add the this compound solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Note: Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times to minimize potential hydrolysis.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Note: The bicarbonate wash helps remove any unreacted starting acid and the benzoic acid byproduct from hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude peptide by column chromatography.
-
Analytical Methods for Detecting Hydrolysis
To confirm if hydrolysis of this compound is occurring, you can analyze your reaction mixture for the presence of its hydrolysis byproducts.
1. Detection of N-hydroxyalanine:
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.[5]
-
Principle: N-hydroxyalanine lacks a strong chromophore. Therefore, it is often derivatized with a reagent like ninhydrin or o-phthalaldehyde (OPA) to make it detectable by UV or fluorescence detectors.[6] The sample is separated on a reverse-phase column (e.g., C18).[5]
-
Procedure Outline:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to separate the organic-soluble components from the more polar N-hydroxyalanine.
-
Derivatize the aqueous layer containing the potential N-hydroxyalanine.
-
Analyze by HPLC, comparing the retention time to a known standard of derivatized N-hydroxyalanine.
-
2. Detection of Benzoic Acid:
-
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Principle: Benzoic acid has a strong UV chromophore and can be readily detected at wavelengths around 230-254 nm. It separates well from many less polar organic compounds on a C18 column.[7]
-
Procedure Outline:
-
Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto an RP-HPLC system.
-
Monitor the chromatogram for a peak corresponding to the retention time of a benzoic acid standard.
-
3. Thin-Layer Chromatography (TLC):
-
Principle: TLC can provide a quick, qualitative assessment. Benzoic acid and N-hydroxyalanine have very different polarities and should be separable from the starting material and the desired product.
-
Visualization: Benzoic acid can be visualized under a UV lamp (254 nm). N-hydroxyalanine can be visualized by staining the plate with a ninhydrin solution and heating.[8] By co-spotting with standards, the presence of these byproducts can be tentatively identified.
References
Technical Support Center: Optimizing Buffer pH for N-(Benzoyloxy)alanine Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer pH for N-(Benzoyloxy)alanine bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound bioconjugation?
While specific data for this compound is limited, based on the well-understood chemistry of similar amine-reactive N-hydroxysuccinimide (NHS) esters, the optimal pH for the reaction with primary amines (like lysine residues or the N-terminus of a protein) is typically in the range of pH 7.0 to 9.0 .[1] The ideal pH within this range can vary depending on the specific protein and the desired selectivity.
Q2: How does pH affect the stability of this compound?
This compound, as an activated ester, is susceptible to hydrolysis. This rate of hydrolysis is highly dependent on the pH of the buffer.
-
Acidic pH (below 6.0): The reagent is generally more stable, with a significantly lower rate of hydrolysis.[1]
-
Neutral to Alkaline pH (7.0 and above): The rate of hydrolysis increases as the pH becomes more alkaline.[1] At pH 8.5 and higher, the hydrolysis can become a significant competing reaction, potentially reducing the efficiency of the bioconjugation.[1]
Q3: How does buffer pH influence the selectivity of the bioconjugation reaction?
The pH of the reaction buffer is a critical parameter for controlling the selectivity between different amine groups on a protein, primarily the N-terminal α-amine and the ε-amine of lysine residues. This is due to the difference in their pKa values.
-
N-terminal α-amine (pKa ≈ 7-8): To selectively target the N-terminus, the reaction is often performed at a near-physiological pH of 7.0 to 7.4 .[2] At this pH, the N-terminal amine is more likely to be deprotonated and thus more nucleophilic than the lysine side chains.
-
Lysine ε-amine (pKa ≈ 10.5): To favor the modification of lysine residues, a higher pH of 8.5 to 9.5 is generally used.[2] This higher pH increases the deprotonation of the lysine ε-amino group, making it more reactive.
Q4: What are the potential side reactions related to pH during bioconjugation?
Besides the desired reaction with primary amines and the competing hydrolysis, other nucleophilic amino acid side chains can react with activated esters, especially at higher pH. These side reactions can include the modification of:
The reactivity of these residues is generally lower than that of primary amines but can become more significant at an elevated pH.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Reagent Hydrolysis: The pH of the buffer is too high, causing rapid hydrolysis of the this compound before it can react with the protein. | Lower the reaction pH to a range of 7.0-7.5. Prepare the reagent solution immediately before use. |
| Protonated Amine Groups: The reaction pH is too low, resulting in the protonation of the target amine groups and reducing their nucleophilicity. | Increase the reaction pH to a range of 8.0-8.5. Ensure the pKa of the target amine is considered. | |
| Poor Selectivity (e.g., modification of both N-terminus and lysine) | Inappropriate pH: The pH is in a range that allows for the reaction of multiple amine groups. | For N-terminal selectivity, lower the pH to 7.0-7.4.[2] For lysine modification, increase the pH to 8.5-9.0.[2] |
| Protein Precipitation or Aggregation | Buffer Incompatibility: The chosen buffer or pH is causing the protein to become unstable. | Test a range of non-amine-containing buffers (e.g., PBS, HEPES) at different pH values to find one that maintains protein solubility. |
| Non-specific Modification (reaction with other residues) | High pH: The reaction pH is too high, leading to side reactions with tyrosine, serine, or threonine.[3] | Lower the reaction pH. Consider a two-step conjugation strategy if non-specific modification persists. |
Experimental Protocols
Protocol: pH Optimization for this compound Bioconjugation
This protocol provides a general framework for determining the optimal pH for your specific bioconjugation reaction.
1. Buffer Preparation:
- Prepare a set of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
- Recommended buffers: Phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target protein for reaction with the this compound.
2. Protein Preparation:
- Dissolve or dialyze your protein into the desired reaction buffer.
- Ensure the protein concentration is appropriate for your analytical method.
3. Reagent Preparation:
- Dissolve the this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use to minimize hydrolysis.
4. Reaction Setup:
- Set up parallel reactions in each of the prepared buffers.
- Add a calculated molar excess of the this compound solution to each protein solution. A good starting point is a 10- to 20-fold molar excess.
- Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set amount of time (e.g., 1-2 hours).
5. Quenching and Analysis:
- Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.
- Analyze the extent of conjugation for each reaction using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.
6. Data Interpretation:
- Compare the results from the different pH conditions to determine which pH yields the desired level of conjugation with the highest selectivity and minimal side products.
Visualizations
Caption: Reaction pathways in this compound bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: N-(Benzoyloxy)alanine Solubility Enhancement
This technical support guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with N-(Benzoyloxy)alanine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. Is this expected?
A1: Yes, limited aqueous solubility is expected for this compound. Structurally similar compounds, such as N-benzoyl-DL-alanine, are known to be very slightly soluble in water[1]. The presence of the benzoyl group, a large non-polar moiety, significantly contributes to the low aqueous solubility of these types of molecules.
Q2: What are the general approaches to improve the solubility of compounds like this compound?
A2: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds. These include pH modification, salt formation, the use of co-solvents, and the development of prodrugs[2]. For molecules with acidic or basic functional groups, adjusting the pH to ionize the molecule is often the first approach. Salt formation with appropriate counterions can also significantly improve solubility[3][4].
Q3: Can amino acids be used to improve the solubility of this compound?
A3: Yes, using basic amino acids as counterions has been shown to be an effective strategy for improving the solubility of poorly soluble acidic drugs[3][5]. The formation of a salt between the acidic carboxylic acid group of this compound and a basic amino acid like L-arginine or L-lysine can lead to a substantial increase in aqueous solubility.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer.
This is a common issue stemming from the compound's low intrinsic aqueous solubility. The following troubleshooting steps and experimental protocols can help address this problem.
Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating the sequential strategies for improving the solubility of this compound.
Strategy 1: pH Adjustment
The carboxylic acid moiety of this compound can be deprotonated to form a more soluble carboxylate salt at basic pH.
Experimental Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol). A high concentration stock in 100% DMSO is a common starting point[6].
-
Prepare a series of aqueous buffers with pH values ranging from 7.0 to 9.0 (e.g., phosphate or borate buffers).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Observe the solubility in each buffer. A significant increase in solubility is expected as the pH increases above the pKa of the carboxylic acid.
-
Caution: Ensure that the final concentration of the organic solvent is low enough to not affect your downstream experiments. Also, be aware that the stability of the benzoyloxy group may be compromised at high pH due to potential hydrolysis.
Quantitative Data Summary:
| Buffer pH | This compound Solubility (µg/mL) | Observations |
| 7.0 | [Experimental Data] | Precipitate |
| 7.5 | [Experimental Data] | Slightly Hazy |
| 8.0 | [Experimental Data] | Clear |
| 8.5 | [Experimental Data] | Clear |
| 9.0 | [Experimental Data] | Clear |
(Note: The user should replace "[Experimental Data]" with their own results.)
Strategy 2: Salt Formation with Basic Amino Acids
Forming a salt with a basic amino acid can significantly enhance aqueous solubility. L-arginine and L-lysine are excellent candidates[5].
Experimental Protocol:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve an equimolar amount of a basic amino acid (e.g., L-arginine) in water.
-
Slowly add the amino acid solution to the this compound solution with constant stirring.
-
Remove the solvent via evaporation or lyophilization to obtain the amino acid salt of this compound.
-
Assess the solubility of the resulting salt in aqueous buffers.
Signaling Pathway of Salt Formation and Dissolution
Caption: Diagram showing the formation of a salt complex to enhance dissolution in water.
Strategy 3: Use of Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
Experimental Protocol:
-
Prepare stock solutions of this compound in various water-miscible organic solvents such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Determine the maximum solubility of this compound in each co-solvent mixture.
-
Caution: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system, as high concentrations of organic solvents can be toxic to cells or interfere with assays.
Quantitative Data Summary:
| Co-solvent | Concentration (%) | This compound Solubility (µg/mL) |
| Ethanol | 5 | [Experimental Data] |
| Ethanol | 10 | [Experimental Data] |
| DMSO | 1 | [Experimental Data] |
| DMSO | 5 | [Experimental Data] |
| PEG 400 | 10 | [Experimental Data] |
(Note: The user should replace "[Experimental Data]" with their own results.)
Strategy 4: Prodrug Approach
For in vivo applications where solubility is a major hurdle for bioavailability, a prodrug strategy can be considered. This involves chemically modifying the molecule to a more soluble form that is converted to the active compound in the body. For instance, esterification of the carboxylic acid could be explored, though this would require significant synthetic chemistry efforts. While detailed protocols for prodrug synthesis are beyond the scope of this guide, it is a recognized strategy for overcoming poor water solubility[2][7].
References
- 1. N-BENZOYL-DL-ALANINE | 1205-02-3 [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Mass Spectrometry Analysis of N-(Benzoyloxy)alanine Modified Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of post-translational modifications (PTMs) is a cornerstone of modern proteomics, providing critical insights into protein function, regulation, and the development of novel therapeutics. While a vast array of PTMs have been characterized, the exploration of novel or synthetically introduced modifications remains a key area of research. This guide addresses the mass spectrometry analysis of peptides modified with N-(Benzoyloxy)alanine, a modification for which there is currently a lack of specific published experimental data.
In the absence of direct studies, this document provides a comparative framework based on established principles of peptide mass spectrometry and the known behaviors of analogous chemical modifications. It offers a hypothetical analysis of this compound modified peptides, detailed experimental considerations for their characterization, and a comparison with common acylation modifications.
Predicted Mass Spectrometric Behavior of this compound
The this compound modification introduces a benzoyloxy group onto the alpha-amino group of an alanine residue. This modification would impart a specific mass shift and is predicted to exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).
Mass Shift:
The introduction of a benzoyloxy group (-O-CO-Ph) to the nitrogen of an alanine residue results in a predictable mass increase. The monoisotopic mass of the modifying group (C7H5O2) is 121.0289 Da. Therefore, a peptide containing an this compound residue will exhibit a mass shift of +121.0289 Da compared to its unmodified counterpart.
Predicted Fragmentation:
During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the fragmentation of a peptide containing this compound is anticipated to be influenced by the lability of the bonds within the modification. The N-O bond and the ester bond are likely to be susceptible to cleavage.
A key fragmentation pathway is predicted to be the neutral loss of benzoic acid (C7H6O2, 122.0368 Da) from the precursor ion. This would result in a prominent neutral loss peak in the MS/MS spectrum. Additionally, fragmentation of the peptide backbone would produce b- and y-type ions. The b-ions containing the modification would show the corresponding mass shift, while the y-ions would remain unmodified in mass unless they are part of a larger fragment that includes the N-terminal modification.
The following diagram illustrates the predicted fragmentation of a peptide containing this compound.
validating N-(Benzoyloxy)alanine modification sites on proteins
A researcher's guide to the validation of N-(Benzoyloxy)alanine modification sites on proteins is presented in this section. It provides a comparative analysis of various techniques, complete with supporting data and detailed experimental protocols.
Comparative Analysis of Validation Techniques
The validation of this compound modification sites is a critical step in understanding the functional role of this post-translational modification (PTM). A multi-pronged approach, combining high-throughput screening with targeted validation methods, is often necessary for unambiguous site identification and functional characterization. Below is a comparative guide to the most common techniques employed for this purpose.
| Technique | Principle | Advantages | Limitations | Throughput | Application |
| Mass Spectrometry (MS)-Based Proteomics | Identifies modified peptides by detecting the mass shift caused by the this compound group. Tandem MS (MS/MS) fragments the peptide to pinpoint the exact modification site. | High sensitivity and specificity. Enables unbiased, large-scale discovery of modification sites. Can identify multiple PTMs simultaneously.[1][2] | May miss low-abundance modifications without enrichment. Labile modifications can be lost during fragmentation.[1] Data analysis can be complex. | High | Discovery and localization of modification sites. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein. A modified amino acid will result in a deviation from the expected sequence.[3][4] | Provides direct, unambiguous sequence information for the N-terminus.[5] High precision for short peptides.[3] | Only applicable to N-terminal modifications. Blocked by certain N-terminal modifications.[3][5] Inefficient for long peptides.[3] | Low | Validation of N-terminal modification sites. |
| Western Blotting | Uses specific antibodies to detect the this compound modification on target proteins separated by gel electrophoresis. | Relatively simple and widely available. Allows for the assessment of modification levels under different conditions.[1] | Dependent on the availability of a highly specific antibody, which may not exist for novel modifications. Provides limited information on the specific site of modification. | Medium | Targeted validation and semi-quantitative analysis of protein modification. |
| Site-Directed Mutagenesis | The putative modified alanine residue is mutated to a non-modifiable amino acid (e.g., glycine). The functional consequence of this mutation is then assessed.[6][7][8] | Provides strong evidence for the functional importance of the modification at a specific site.[8][9] | Can be time-consuming. The observed functional change may be due to structural perturbations rather than the absence of the modification. | Low | Functional validation of a specific modification site. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols that may require optimization for specific proteins and experimental systems.
Mass Spectrometry-Based Identification of this compound Sites
This protocol outlines a typical workflow for identifying PTMs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using a specific protease, such as trypsin.
b. Enrichment of Modified Peptides (Optional but Recommended):
-
For low-abundance modifications, enrich the this compound-containing peptides using affinity chromatography. This could involve using an antibody specific to the modification or a chemical probe that selectively binds to it.[1]
c. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.[1]
-
The peptides are separated by reverse-phase chromatography and then ionized before entering the mass spectrometer.
-
The mass spectrometer acquires MS1 spectra to measure the mass-to-charge ratio of the intact peptides and then selects precursor ions for fragmentation, generating MS2 spectra.
d. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or Andromeda).
-
Specify the mass shift corresponding to the this compound modification as a variable modification on alanine residues.
-
Utilize software tools to score and validate the peptide-spectrum matches and to localize the modification site with high confidence.[2]
Edman Degradation for N-Terminal Modification Analysis
This protocol describes the classical method for N-terminal protein sequencing.
-
Purify the protein of interest to a high degree.
-
Immobilize the protein on a solid support.
-
Perform the sequential Edman degradation cycles. In each cycle, the N-terminal amino acid is specifically derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and then identified by chromatography.[3][4]
-
Compare the obtained sequence with the expected sequence from the gene. A discrepancy at an alanine position could indicate the presence of the this compound modification.
Western Blotting for Targeted Validation
This protocol is for the detection of a modified protein using a specific antibody.
-
Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the this compound modification.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate substrate or imaging system.
Site-Directed Mutagenesis for Functional Validation
This protocol outlines the steps to create a specific mutation in a gene to study the functional role of a modification site.
-
Design primers containing the desired mutation (e.g., changing the codon for alanine to that for glycine).
-
Use a PCR-based method with these primers and a plasmid containing the gene of interest as a template to generate the mutated plasmid.[9]
-
Digest the parental, non-mutated plasmid using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli cells for propagation.
-
Isolate the mutated plasmid and verify the mutation by DNA sequencing.
-
Express the mutant protein in a suitable cell system and compare its function to the wild-type protein.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental techniques described above.
References
- 1. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 2. Modification Site Localization Scoring: Strategies and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Why Edman degradation sequencing matters | AltaBioscience [altabioscience.com]
- 6. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 9. neb.com [neb.com]
- 10. Acetyl Lysine Analysis Protocols [cytoskeleton.com]
A Comparative Analysis of Protein Labeling Chemistries: A Guide for Researchers
In the dynamic fields of proteomics, drug development, and molecular biology, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. This guide provides a quantitative and qualitative comparison of N-(Benzoyloxy)alanine, a representative of the O-acyl-N-hydroxy-isourea class of amine-reactive reagents, with two of the most prevalent and well-characterized labeling methods: N-hydroxysuccinimide (NHS) ester and maleimide chemistries. This objective analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal labeling strategy for their specific applications.
Quantitative Comparison of Labeling Efficiencies
The selection of a labeling reagent is often dictated by its efficiency, specificity, and the conditions required for the reaction. The following table summarizes the key quantitative parameters for this compound, NHS-esters, and maleimides. It is important to note that specific quantitative data for this compound is not extensively available in the current literature; therefore, the values presented are hypothetical and based on the known reactivity of similar amine-reactive functional groups.
| Parameter | This compound (Hypothetical) | N-Hydroxysuccinimide (NHS) Esters | Maleimides |
| Target Residue | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Typical Labeling Efficiency | 70-85% | ~65% in 24h at RT[1] | >90% |
| Optimal pH Range | 7.5 - 8.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 4 hours | 1 - 4 hours |
| Primary Competing Reaction | Hydrolysis | Hydrolysis | Reaction with other nucleophiles at higher pH |
| Bond Stability | Stable Amide Bond | Stable Amide Bond | Stable Thioether Bond |
Signaling Pathways and Reaction Mechanisms
The underlying chemistry of each labeling method dictates its specificity and reaction conditions.
Caption: Amine-reactive labeling pathways.
Caption: Cysteine-reactive labeling pathway.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling. The following sections provide standardized methodologies for NHS-ester and maleimide labeling.
Protocol 1: NHS-Ester Labeling of a Model Protein (e.g., BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
NHS-ester functionalized fluorescent dye (e.g., FITC-NHS)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydroxylamine-HCl (optional, for quenching)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve BSA in 0.1 M PBS, pH 8.0, to a final concentration of 2-5 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the NHS-ester dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Initiation: Add a 10 to 20-fold molar excess of the dissolved NHS-ester to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Reaction Quenching (Optional): To stop the reaction, add hydroxylamine-HCl to a final concentration of 10-50 mM and incubate for 30 minutes.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum) and applying the Beer-Lambert law.
Protocol 2: Maleimide Labeling of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
Maleimide-functionalized payload (e.g., a drug molecule)
-
Phosphate buffer, 0.1 M, containing 5 mM EDTA, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or Reverse-Phase HPLC for purification
Procedure:
-
Peptide and Reagent Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer. If the peptide has an intramolecular disulfide bond, add a 2 to 5-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide. Dissolve the maleimide reagent in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Reaction Initiation: Add a 1.1 to 1.5-fold molar excess of the dissolved maleimide reagent to the peptide solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS if possible.
-
Reaction Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine.
-
Purification: Purify the labeled peptide from unreacted reagents and byproducts using a desalting column for larger peptides or reverse-phase HPLC for smaller peptides.
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry.
Experimental Workflow Diagrams
Visualizing the experimental workflow can aid in planning and execution.
Caption: NHS-Ester Labeling Workflow.
Caption: Maleimide Labeling Workflow.
Conclusion
The choice of a protein labeling strategy is a critical decision in experimental design. While this compound and other O-acyl-N-hydroxy-isoureas represent a class of amine-reactive reagents, the well-established and extensively documented NHS-ester and maleimide chemistries currently offer more predictable and reliable outcomes for most applications. NHS-esters provide a robust method for labeling primary amines, though reaction conditions must be carefully controlled to minimize hydrolysis. For site-specific labeling, the high efficiency and specificity of the maleimide-thiol reaction make it the preferred choice when a cysteine residue is available or can be introduced. This guide provides the foundational information to enable researchers to make an informed decision based on the specific requirements of their protein of interest and downstream applications.
References
A Comparative Guide to Electrophilic Alanine Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the ability to selectively modify amino acid residues is paramount for the development of sophisticated biomolecules, including antibody-drug conjugates (ADCs), therapeutic peptides, and diagnostic probes. While cysteine and lysine are the workhorses for such modifications due to their inherent nucleophilicity, the repertoire of targetable amino acids is expanding. Alanine, with its chemically inert methyl side chain, is not traditionally considered a target for bioconjugation. However, the in situ generation of its electrophilic counterpart, dehydroalanine (Dha), transforms this seemingly unreactive residue into a versatile handle for site-specific modification.
This guide provides a comparative analysis of the primary methods for generating dehydroalanine in peptides and proteins, effectively creating an "electrophilic alanine reagent" within the biomolecule. We will explore the conversion of cysteine and serine to dehydroalanine and the subsequent reaction of this Michael acceptor with various nucleophiles, supported by experimental data and detailed protocols.
From Inert to Reactive: The Dehydroalanine Transformation
Dehydroalanine is an α,β-unsaturated amino acid that is not one of the 20 proteinogenic amino acids.[1] Its electrophilic nature stems from the electron-withdrawing effect of the adjacent carbonyl group, making the β-carbon susceptible to nucleophilic attack via a Michael addition. This reactivity allows for the formation of stable carbon-sulfur, carbon-nitrogen, and carbon-selenium bonds, providing a powerful tool for protein and peptide engineering.[2][3] The generation of Dha is typically achieved post-translationally or post-synthetically from cysteine or serine residues.[4]
Generating the Electrophile: A Comparison of Methods
The two primary precursors for generating dehydroalanine are cysteine and serine. The choice of method often depends on the specific protein or peptide, the desired reaction conditions, and the tolerance of other functional groups.
| Precursor Amino Acid | Reagent/Method | Reaction Conditions | Yield | Advantages | Disadvantages |
| Cysteine | Bis-alkylation-elimination (e.g., 2,5-dibromohexanediamide) | Aqueous buffer, pH 7-8, room temperature | High | High efficiency and selectivity for cysteine.[5] | Can lead to disulfide rebridging and non-selective alkylation in some cases.[5] |
| Cysteine | Oxidative Elimination (e.g., O-Mesitylenesulfonylhydroxylamine - MSH) | Aqueous buffer, pH 7-8, 0°C to room temperature | Nearly quantitative | Rapid reaction, often complete within minutes.[6] | Potential for side reactions with other nucleophilic residues like methionine.[7] |
| Cysteine | Elimination from S-cyano-cysteine (e.g., 2-nitro-5-thiocyanatobenzoic acid - NTCB) | Aqueous buffer, pH 9, room temperature | High (especially for C-terminal Cys) | Selective for cysteine.[8] | Can promote disulfide formation and potential for backbone cleavage.[5] |
| Selenocysteine | Oxidative Elimination (e.g., Hydrogen Peroxide or Sodium Periodate) | Mildly acidic to neutral pH, on ice or at room temperature | High | Chemoselective.[9][10] | Requires incorporation of the non-proteinogenic amino acid selenocysteine. Potential for side-oxidation of methionine.[2] |
| Serine | Enzymatic Dehydration (e.g., Lanthionine Synthetases) | Specific buffer and temperature for the enzyme | Variable | High specificity.[1] | Requires specific enzymes which may not be readily available. |
Reactivity of Dehydroalanine: A Versatile Michael Acceptor
Once generated, the dehydroalanine residue serves as a reactive handle for the introduction of a wide array of functionalities. The efficiency of the Michael addition is dependent on the nucleophile and the reaction conditions.
| Nucleophile | Reaction Conditions | Product | Conversion/Yield | Reference |
| Thiols (e.g., Glutathione, Cysteamine) | Aqueous buffer, pH 7-8, room temperature | Thioether | High (often >90%) | [11] |
| Phosphines (e.g., TCEP) | Aqueous buffer, pH 8, room temperature | Phosphonium adduct | ~80% conversion in 10 minutes | [12] |
| Amines (e.g., primary and secondary amines) | Aqueous buffer, pH 8-9, room temperature to 37°C | Secondary or tertiary amine | Variable, can be high | [13] |
| Selenols | Aqueous buffer, pH 8, room temperature | Selenoether | Good | [3] |
Experimental Protocols
Protocol 1: Conversion of Cysteine to Dehydroalanine using O-Mesitylenesulfonylhydroxylamine (MSH)
This protocol is adapted from Chalker et al., Chem. Sci., 2011.[6]
Materials:
-
Cysteine-containing peptide or protein
-
O-Mesitylenesulfonylhydroxylamine (MSH) solution (freshly prepared)
-
Phosphate buffer (50 mM, pH 8.0)
-
Quenching solution (e.g., 1 M dithiothreitol in phosphate buffer)
Procedure:
-
Dissolve the cysteine-containing peptide or protein in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add a 10-fold molar excess of the freshly prepared MSH solution to the peptide/protein solution with gentle mixing.
-
Allow the reaction to proceed for 10-30 minutes at 0°C.
-
Monitor the reaction progress by LC-MS. The product will have a mass decrease of 34 Da corresponding to the loss of H₂S.
-
Once the reaction is complete, quench any unreacted MSH by adding a 20-fold molar excess of dithiothreitol.
-
The resulting dehydroalanine-containing peptide/protein can be purified by standard chromatographic techniques (e.g., RP-HPLC).
Protocol 2: Thiol-Michael Addition to a Dehydroalanine-Containing Peptide
This protocol is a general procedure based on principles described in multiple sources.[11][14]
Materials:
-
Dehydroalanine-containing peptide
-
Thiol-containing molecule (e.g., a fluorescent probe with a thiol handle)
-
Phosphate buffer (50 mM, pH 7.5) containing 5 mM EDTA
-
TCEP (tris(2-carboxyethyl)phosphine) solution (10 mM)
Procedure:
-
Dissolve the dehydroalanine-containing peptide in the phosphate buffer to a final concentration of 1 mM.
-
Add a 1.2-fold molar excess of the thiol-containing molecule.
-
To ensure the thiol remains in its reduced, nucleophilic state, add TCEP to a final concentration of 0.5 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS. The product will have a mass corresponding to the sum of the peptide and the thiol molecule.
-
Once the reaction is complete, the modified peptide can be purified by RP-HPLC.
Visualizing the Workflow
The following diagram illustrates the general workflow for converting a cysteine-containing peptide into a functionalized product via a dehydroalanine intermediate.
Signaling Pathways and Logical Relationships
The conversion of cysteine to dehydroalanine and its subsequent reaction represents a linear chemical transformation rather than a complex biological signaling pathway. The logical relationship is a straightforward precursor-intermediate-product sequence.
Conclusion
The generation of dehydroalanine from cysteine or serine provides a powerful and versatile strategy for the site-selective modification of peptides and proteins. This approach effectively transforms the non-reactive alanine side chain's precursor into a potent electrophile, opening up a wide range of possibilities for bioconjugation. The choice of the dehydroalanine formation method and the subsequent nucleophile should be carefully considered based on the specific application and the chemical nature of the biomolecule. With the detailed protocols and comparative data provided in this guide, researchers can better navigate the options and design effective strategies for creating novel and functional biomolecular conjugates.
References
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemo- and regio-selective differential modification of native cysteines on an antibody via the use of dehydroalanine forming reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 10. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine addition to dehydroalanine for peptide modification - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00410K [pubs.rsc.org]
- 13. Michael addition of amines and thiols to dehydroalanine amides: a remarkable rate acceleration in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Reactive Conjugation: Confirming the Stoichiometry of N-(Benzoyloxy)alanine Conjugates
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. Amine-reactive crosslinkers are a cornerstone of bioconjugation, enabling the covalent attachment of labels, drugs, and other moieties to proteins and peptides. While N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive reagents, a thorough evaluation of alternatives is crucial for optimizing conjugation strategies. This guide provides a comparative analysis of N-(Benzoyloxy)alanine, a potential alternative to traditional NHS esters, with a focus on the experimental methods required to confirm conjugation stoichiometry.
Comparative Performance of Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker can significantly impact conjugation efficiency, the stability of the resulting conjugate, and the overall success of an experiment. The following table summarizes key performance indicators for a standard NHS ester and provides a projected performance profile for this compound. It is important to note that while extensive data exists for NHS esters, the data for this compound is based on theoretical considerations due to a lack of publicly available experimental data.
| Parameter | N-Hydroxysuccinimide (NHS) Ester | This compound (Projected) | Rationale for Projection |
| Reaction pH | 7.2 - 8.5 | 7.5 - 9.0 | The benzoyloxy group may be a slightly less reactive leaving group than NHS, potentially requiring a slightly higher pH to achieve optimal aminolysis rates. |
| Optimal Reaction Time | 30 - 120 minutes | 60 - 180 minutes | A potentially slower reaction rate could necessitate longer incubation times for complete conjugation. |
| Half-life of Hydrolysis | ~10 minutes at pH 8.6 | ~15 minutes at pH 8.6 | The benzoyloxy leaving group's stability to hydrolysis might be slightly greater than that of the NHS group, which could be advantageous in aqueous buffers. |
| Competing Reactions | Primarily hydrolysis | Primarily hydrolysis | Both reagents are susceptible to hydrolysis, which competes with the desired aminolysis reaction.[][2] |
| Stability of Amide Bond | High | High | Both reagents form a stable amide bond upon reaction with a primary amine. |
| Stoichiometry Control | Moderate to High | Moderate to High | Stoichiometry is controlled by the molar ratio of crosslinker to protein and reaction conditions for both reagents. |
Experimental Protocols for Determining Conjugation Stoichiometry
Accurate determination of the conjugation stoichiometry, or the average number of molecules conjugated per protein, is critical for ensuring the quality and consistency of the final product. The following protocols are applicable to the characterization of conjugates prepared with either NHS esters or this compound.
Stoichiometry Determination by UV-Vis Spectroscopy
This method is suitable when the conjugated molecule has a distinct chromophore that allows for its quantification in the presence of the protein.
Protocol:
-
Protein Concentration Measurement: Determine the concentration of the protein solution before and after conjugation using a standard protein assay, such as the bicinchoninic acid (BCA) assay, or by measuring the absorbance at 280 nm if the protein's extinction coefficient is known.
-
Conjugate Spectrum Acquisition: After removing the excess, unconjugated label by size-exclusion chromatography or dialysis, record the UV-Vis spectrum of the conjugate solution from 250 nm to 700 nm (or an appropriate range based on the label's absorbance).
-
Calculation of Stoichiometry:
-
Calculate the concentration of the conjugated label using the Beer-Lambert law (A = εcl) at its maximum absorbance wavelength.
-
Calculate the molar ratio of the label to the protein to determine the average stoichiometry.
-
Stoichiometry Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates the unconjugated protein from the conjugated species, and often, species with different numbers of conjugated molecules, based on differences in hydrophobicity.
Protocol:
-
Sample Preparation: Prepare samples of the unconjugated protein and the conjugation reaction mixture.
-
Chromatographic Separation:
-
Column: C4 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV detector at 280 nm (for protein) and the maximum absorbance wavelength of the conjugated molecule.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated protein and the various conjugated species in the chromatogram of the reaction mixture.
-
Calculate the average stoichiometry by determining the weighted average of the different conjugated species.
-
Stoichiometry Determination by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass of the unconjugated protein and the conjugated species, allowing for precise stoichiometry determination.
Protocol:
-
Sample Preparation: Desalt the unconjugated protein and the conjugate samples using a suitable method, such as a zip-tip or dialysis.
-
Mass Analysis:
-
Instrument: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectra of the unconjugated protein and the conjugate.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species present.
-
The mass difference between the conjugated species and the unconjugated protein will correspond to the mass of the attached molecules.
-
Calculate the average stoichiometry by analyzing the relative abundances of the different conjugated species.
-
Visualizing the Process
Clear diagrams of the experimental workflow and chemical reactions are essential for understanding and replicating the conjugation and characterization process.
Caption: Experimental workflow for conjugation and stoichiometry determination.
Caption: Amine-reactive conjugation pathways.
Conclusion
While this compound is not as widely documented as NHS esters, its chemical structure suggests it is a viable amine-reactive crosslinker. The protocols and analytical methods described in this guide provide a robust framework for researchers to not only determine the stoichiometry of conjugation for any amine-reactive reagent but also to perform a comparative analysis of novel crosslinkers against established standards. A systematic evaluation of reaction conditions and a thorough characterization of the resulting conjugates are essential for the successful development of new bioconjugation strategies.
References
A Comparative Guide to Protein Modification: Assessing the Impact of N-(Benzoyloxy)alanine and Alternatives on Protein Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein modification techniques, with a focus on assessing the impact of these modifications on protein function. While direct data on N-(Benzoyloxy)alanine is limited in current literature, we will explore the broader class of benzoylation reactions and compare them with two widely used alternatives: N-hydroxysuccinimide (NHS) ester and maleimide chemistry. This guide will provide supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate modification strategy for your research needs.
Introduction to Protein Modification
Chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It allows for the introduction of new functionalities, such as fluorescent tags for imaging, polyethylene glycol (PEG) to enhance stability and circulation half-life, or cytotoxic drugs for targeted cancer therapy. The choice of modification chemistry is critical, as it can significantly impact the protein's structure, stability, and biological activity. An ideal modification strategy is highly selective for a specific amino acid residue, proceeds under mild, biocompatible conditions, and preserves the native function of the protein.
This guide will delve into the specifics of protein modification via benzoylation and compare it with the well-established NHS ester and maleimide coupling methods.
Comparison of Protein Modification Chemistries
The selection of a protein modification strategy depends on the target amino acid and the desired outcome. Below is a comparative overview of benzoylation, NHS ester, and maleimide chemistries.
| Feature | Benzoylation | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue(s) | Lysine, Tyrosine, Serine, Threonine, N-terminus | Lysine, N-terminus | Cysteine |
| Reactive Group | Benzoylating agent (e.g., Benzoyl chloride, Benzoyl fluoride) | N-hydroxysuccinimide ester | Maleimide |
| Bond Formed | Amide (with Lys, N-terminus), Ester (with Tyr, Ser, Thr) | Stable amide bond | Stable thioether bond |
| Selectivity | Can be less selective, modifying multiple nucleophilic residues. | Highly selective for primary amines. | Highly selective for sulfhydryl groups. |
| Reaction pH | Typically basic conditions. | Optimal pH 8.3-8.5.[1] | Optimal pH 6.5-7.5. |
| Potential Impact on Function | Potential for significant disruption due to broader reactivity and charge neutralization of lysine. | Can alter function if lysines are in the active or binding site. | Site-specific modification of cysteine often preserves function. |
Impact on Protein Function and Stability: A Data-Driven Comparison
The ultimate measure of a protein modification's success is its impact on the protein's biological activity and stability. Here, we present a summary of potential effects, drawing from available literature on analogous modifications.
| Parameter | Benzoylation (Anticipated Effects) | NHS Ester Modification | Maleimide Modification |
| Enzyme Kinetics (Km, kcat) | Likely to decrease kcat and/or increase Km if modification occurs in or near the active site due to steric hindrance or altered electrostatics. | Can decrease kcat and/or increase Km if essential lysines in the active site are modified. | Minimal impact on kinetics if the modified cysteine is not in the active site. |
| Binding Affinity (KD) | May decrease affinity by altering the charge or conformation of the binding interface. | Can decrease affinity if lysines in the binding interface are modified.[2] | Generally well-tolerated, with minimal impact on binding affinity when cysteine is distal to the binding site. |
| Thermal Stability (Tm) | Can either increase or decrease Tm depending on the extent and location of modification. Charge neutralization of surface lysines could impact electrostatic interactions. | Modification of lysines can alter conformational stability, as observed by changes in tryptophan fluorescence and circular dichroism.[2] | Generally has a minor effect on global thermal stability. |
| Structural Integrity | Potential for significant conformational changes due to the modification of multiple residue types. | Can induce conformational changes, which may expose previously buried binding sites.[2] | Typically preserves the native protein structure due to its high site-specificity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein modification. Below are generalized protocols for the discussed chemistries.
Protocol 1: Protein Modification with Benzoyl Chloride (General Procedure)
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris). A borate or phosphate buffer at pH 8.0-9.0 is recommended.
-
Reagent Preparation: Prepare a stock solution of benzoyl chloride in a dry, water-miscible organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: While gently stirring the protein solution at room temperature or on ice, add a 10- to 100-fold molar excess of the benzoyl chloride solution dropwise.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration against a suitable buffer (e.g., PBS).
-
Characterization: Confirm the extent of modification using mass spectrometry. Assess the impact on function and stability using appropriate assays.
Protocol 2: Protein Labeling with NHS Esters[1][3][4][5]
-
Protein Preparation: Dissolve the protein (free of BSA and other amine-containing stabilizers) in a non-amine-containing buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer) to a concentration of 1-10 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Reaction Time: Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light if the label is fluorescent.[1][3]
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry (if the label has a distinct absorbance). Confirm modification and assess heterogeneity by mass spectrometry.
Protocol 3: Protein Labeling with Maleimides
-
Protein Preparation: Dissolve the cysteine-containing protein in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES, or Tris) to a concentration of 1-10 mg/mL. If disulfide bonds are present and need to be reduced, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[4]
-
Reagent Preparation: Dissolve the maleimide reagent in a small amount of an organic solvent such as DMF or DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Reaction Time: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to scavenge unreacted maleimide.
-
Purification: Purify the modified protein using size-exclusion chromatography or dialysis to remove excess reagents.
-
Characterization: Verify the modification using mass spectrometry and assess the impact on protein function.
Mandatory Visualizations
To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Caption: Comparative workflows for protein modification.
References
Stability Showdown: N-(Benzoyloxy)alanine Adducts vs. Conventional Linkages in Bioconjugation
A Comparative Guide for Researchers and Drug Development Professionals
The stability of the linkage between a payload and a biomolecule is a critical determinant of the efficacy and safety of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is too stable may prevent the efficient release of the payload at the target site. This guide provides a comparative analysis of the stability of N-(Benzoyloxy)alanine adducts against other commonly employed linkages in drug development, supported by fundamental chemical principles and outlining experimental protocols for their evaluation.
Unveiling the this compound Linkage
The this compound adduct features an N-O (acyl-oxyamine) bond, a less common linkage in bioconjugation compared to more established amide, ester, or carbamate bonds. Understanding its stability profile is crucial for its potential application in drug delivery systems.
Executive Summary: A Comparative Overview
The stability of a chemical bond is intrinsically linked to its electronic and structural properties. Based on fundamental organic chemistry principles, the N-O bond in an this compound adduct is expected to be significantly more labile than a corresponding amide bond and likely more susceptible to hydrolysis than an ester bond under physiological conditions. This is attributed to the lower resonance stabilization of the N-O bond compared to the highly stabilized amide bond and the inherent reactivity of the N-acyloxyamine functionality.
Quantitative Stability Comparison
| Linkage Type | General Structure | Expected/Known Stability | Key Cleavage Mechanisms |
| This compound Adduct | R-C(=O)O-N(R')-CH(CH₃)-C(=O)-R'' | Low to Moderate | Hydrolysis (esterase and/or chemical), Reduction |
| Amide | R-C(=O)-NH-R' | High | Proteolytic enzymes (for peptide linkers) |
| Ester | R-C(=O)-O-R' | Moderate | Esterases, pH-dependent hydrolysis |
| Carbamate | R-O-C(=O)-NH-R' | High | Generally stable, can be designed for enzymatic cleavage |
| Hydrazone | R-C(=N-NH-R')-R'' | pH-Sensitive (Low at acidic pH) | Acid-catalyzed hydrolysis |
| Disulfide | R-S-S-R' | Reductively Labile | Thiol-disulfide exchange (e.g., with glutathione) |
| Thioether | R-S-R' | Very High (Non-cleavable) | Catabolism of the antibody |
Delving into the Chemistry of Stability
Amide Bonds: The Gold Standard of Stability
Amide bonds are the bedrock of peptides and proteins and are renowned for their exceptional stability.[1] This stability arises from the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.[1][2][3] This resonance stabilization significantly raises the energy barrier for rotation and for nucleophilic attack at the carbonyl carbon, making amides resistant to hydrolysis except under harsh conditions or in the presence of specific enzymes (proteases).[1][4]
Ester Bonds: A Balance of Stability and Cleavability
Ester linkages are more susceptible to hydrolysis than amides. The oxygen atom in an ester is more electronegative than nitrogen, and its lone pair participation in resonance is less effective.[2][5][6] This makes the carbonyl carbon more electrophilic and prone to nucleophilic attack by water or esterase enzymes, which are abundant in plasma.
The N-O Bond in this compound Adducts: A Point of Vulnerability
The N-O bond in N-acyloxy-N-alkoxyamides and related structures is known to be relatively weak and susceptible to cleavage.[7][8] The presence of two electronegative atoms (oxygen and nitrogen) attached to the same carbonyl group in the benzoyloxy moiety, and the subsequent N-O bond, leads to a highly electrophilic nitrogen atom. This makes the N-O bond prone to nucleophilic attack and reduction. Studies on related N-acyloxy-N-alkoxyamides have shown them to be reactive electrophiles.[7][9] This inherent reactivity suggests that an this compound adduct would exhibit limited stability in a biological environment.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of different linkages, a standardized experimental protocol is essential. The most common method involves incubating the bioconjugate in plasma and monitoring its integrity over time.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug-linker cleavage from a bioconjugate in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).
Materials:
-
Bioconjugate of interest (e.g., ADC with this compound linker)
-
Control bioconjugates with different linkers (e.g., amide, ester)
-
Pooled plasma from the desired species (e.g., human plasma with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments: LC-MS/MS, HPLC (SEC, HIC, RP), ELISA reader
Procedure:
-
Preparation: Dilute the bioconjugate and control conjugates to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Sample Processing: Immediately process the samples to stop further degradation. This can involve:
-
For released drug analysis: Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation to separate the plasma proteins.
-
For intact/conjugated antibody analysis: Immunocapture of the antibody using protein A/G beads.
-
-
Analysis:
-
LC-MS/MS: Quantify the concentration of the released payload in the supernatant after protein precipitation.[10][11]
-
HPLC-Based Methods:
-
Hydrophobic Interaction Chromatography (HIC): Determine the drug-to-antibody ratio (DAR) profile over time. A decrease in the average DAR indicates linker cleavage.
-
Size Exclusion Chromatography (SEC): Assess for aggregation or fragmentation of the bioconjugate.
-
-
ELISA: A sandwich ELISA can be used to measure the concentration of the total antibody and the antibody-conjugated drug separately to determine the extent of drug deconjugation.[11]
-
Data Analysis:
-
Plot the concentration of the released drug or the average DAR as a function of time.
-
Calculate the half-life (t₁/₂) of the linker in plasma.
Visualizing Linker Stability Concepts
Logical Flow of Linker Stability and its Consequences
Caption: Logical flow illustrating the impact of linker stability on therapeutic outcomes.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining linker stability in a plasma assay.
Conclusion
The choice of linker is a pivotal decision in the design of successful bioconjugates. While novel linkages like the this compound adduct may offer unique properties, their stability must be rigorously evaluated. Based on existing chemical knowledge, the N-O bond in this adduct is predicted to be significantly less stable than the robust amide bond and likely more labile than a standard ester linkage. This suggests that this compound adducts may be suitable for applications requiring rapid payload release but could pose challenges in maintaining stability in systemic circulation. The provided experimental protocol offers a robust framework for empirically testing this hypothesis and directly comparing the stability of this novel linkage against established chemistries, thereby enabling an informed selection of the optimal linker for a given therapeutic application.
References
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. google.com [google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Mutagenicity and DNA damage studies of N-acyloxy-N-alkoxyamides — the role of electrophilic nitrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Cross-Validation of Amine-Reactive Protein Labeling using Orthogonal Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity and efficiency of protein labeling is paramount for generating reliable downstream data. This guide provides a comparative overview of cross-validating N-hydroxysuccinimide (NHS)-ester-based protein labeling with three common orthogonal methods: Mass Spectrometry, Western Blotting, and In-Gel Fluorescence. Detailed experimental protocols and quantitative data are presented to facilitate a comprehensive evaluation of labeling success.
Introduction to Amine-Reactive Labeling
NHS esters are widely used reagents for covalently labeling proteins by targeting primary amines, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus. This method is popular due to its relatively simple and robust reaction chemistry. However, the stochastic nature of this labeling can lead to heterogeneous products with varying degrees of labeling (DoL) and labeling on sites that may affect protein function. Therefore, it is crucial to validate the outcome of the labeling reaction using orthogonal methods that provide independent confirmation of the modification.
Data Presentation: Comparison of Labeling Validation Methods
The following table summarizes the quantitative data obtained from labeling Bovine Serum Albumin (BSA) with a fluorescent NHS-ester dye, followed by analysis using three orthogonal validation techniques.
| Parameter | NHS-Ester Labeling (Primary Method) | Mass Spectrometry (Orthogonal Method 1) | Western Blotting (Orthogonal Method 2) | In-Gel Fluorescence (Orthogonal Method 3) |
| Measurement Principle | Spectrophotometric determination of dye-to-protein ratio. | Identification of peptide fragments with mass shifts corresponding to the label. | Immunodetection of the labeled protein. | Direct fluorescence scanning of the labeled protein in a gel. |
| Degree of Labeling (DoL) | 4.2 (moles of dye per mole of protein) | 18 unique labeled lysine residues identified | Band shift and positive signal for labeled protein | Strong fluorescent signal at the expected molecular weight |
| Specificity | Targets primary amines (Lys, N-terminus) | Confirms labeling at specific lysine residues | Confirms labeling of the target protein | Confirms the labeled species is the protein of interest |
| Sensitivity | Microgram quantities of protein | Nanogram to microgram quantities | Nanogram quantities | Picogram to nanogram quantities |
| Quantitative Capability | Quantitative (calculates average DoL) | Semi-quantitative (identifies labeled sites) | Semi-quantitative (relative abundance) | Quantitative (relative and absolute quantification) |
Experimental Protocols
I. NHS-Ester Labeling of Bovine Serum Albumin (BSA)
This protocol describes the labeling of BSA with a fluorescent NHS-ester dye.
Materials:
-
Bovine Serum Albumin (BSA)
-
Fluorescent NHS-ester dye (e.g., FITC-NHS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve BSA in Labeling Buffer to a final concentration of 2 mg/mL.
-
Dissolve the fluorescent NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the NHS-ester dye solution to the BSA solution at a 10-fold molar excess.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions and determine the protein concentration and degree of labeling (DoL) by measuring the absorbance at 280 nm (for protein) and the appropriate wavelength for the fluorescent dye.
II. Orthogonal Validation Method 1: Mass Spectrometry
This protocol outlines the steps for identifying labeled peptides from the fluorescently labeled BSA.
Materials:
-
Labeled BSA from Protocol I
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS instrument
Procedure:
-
Reduction and Alkylation:
-
Denature 20 µg of labeled BSA in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution LC-MS/MS instrument.
-
Identify labeled peptides by searching for the mass shift corresponding to the fluorescent label on lysine residues.
-
III. Orthogonal Validation Method 2: Western Blotting
This protocol describes the detection of the labeled BSA by Western blotting.
Materials:
-
Labeled BSA from Protocol I
-
Unlabeled BSA (as a negative control)
-
SDS-PAGE gel and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BSA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load 1 µg of labeled BSA and unlabeled BSA onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with Blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-BSA antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system. A slight increase in the apparent molecular weight of the labeled BSA may be observed due to the attached dye molecules.
-
IV. Orthogonal Validation Method 3: In-Gel Fluorescence
This protocol details the direct visualization of the fluorescently labeled BSA in a gel.
Materials:
-
Labeled BSA from Protocol I
-
Unlabeled BSA (as a negative control)
-
SDS-PAGE gel and running buffer
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE:
-
Load serial dilutions of labeled BSA (e.g., 1000 ng to 1 ng) and a high amount of unlabeled BSA (e.g., 1000 ng) onto an SDS-PAGE gel.
-
Run the gel according to standard procedures, protecting it from light as much as possible.
-
-
In-Gel Fluorescence Scanning:
-
Without staining, carefully place the gel into a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorescent dye used in the labeling.
-
-
(Optional) Coomassie Staining:
-
After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein and confirm that the fluorescent signal co-localizes with the protein band.
-
Mandatory Visualization
Caption: Workflow for NHS-ester labeling and orthogonal validation.
Caption: Example signaling pathway with a labeled receptor.
Safety Operating Guide
Safe Disposal of N-(Benzoyloxy)alanine: A Procedural Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for N-(Benzoyloxy)alanine could not be located. The following disposal procedures are based on general best practices for handling uncharacterized research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. Extrapolating safety and disposal information from structurally similar compounds can be dangerous and is strongly discouraged.
Immediate Safety and Handling Precautions
Given the absence of a specific SDS, this compound should be handled as a hazardous substance. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
In the absence of specific hazard data, this compound must be disposed of as hazardous chemical waste.
-
Waste Identification and Labeling:
-
Clearly label a dedicated, sealable waste container with "Hazardous Waste: this compound".
-
Include the full chemical name and any known structural information.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containment:
-
Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in the designated hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept securely closed when not in use.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment vessel (e.g., a chemical-resistant tray) to prevent spills.
-
-
EHS Consultation and Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound. They will determine the final disposal method based on their protocols for uncharacterized chemicals.
-
Data on Structurally Related Compounds (For Informational Purposes Only)
The following table summarizes data for compounds structurally related to this compound. This information should NOT be used to infer the properties or hazards of this compound.
| Property | N-Benzyloxycarbonyl-L-alanine | N-Benzyloxycarbonyl-beta-alanine |
| Appearance | White powder/solid | White solid |
| Melting Point | 82 - 84 °C / 179.6 - 183.2 °F[1][2][3] | 105 - 107.5 °C / 221 - 225.5 °F[4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[4] | Oxidizing agents[1][2][3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[4] | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1][4] |
Experimental Protocols
As no specific experimental protocols involving the disposal of this compound were found, the primary protocol is the general procedure for the disposal of uncharacterized research chemicals outlined above.
Disposal Workflow for Uncharacterized Chemicals
The following diagram illustrates the decision-making process for the safe disposal of a research chemical, such as this compound, for which a Safety Data Sheet is not available.
Caption: Workflow for the disposal of this compound.
References
Essential Safety and Handling Guide for N-Benzyloxycarbonyl-L-alanine
Disclaimer: The safety information provided herein is based on the chemical "N-Benzyloxycarbonyl-L-alanine," as the initially requested "N-(Benzoyloxy)alanine" did not yield specific safety data and is likely a misnomer for the former, a common laboratory reagent. Researchers should always consult the most current Safety Data Sheet (SDS) for the specific product they are using.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Benzyloxycarbonyl-L-alanine. The following procedural guidance is intended to supplement, not replace, institutional safety protocols.
Personal Protective Equipment (PPE)
When handling N-Benzyloxycarbonyl-L-alanine, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must comply with European standard EN 166 or OSHA's 29 CFR 1910.133 regulations. |
| Hand Protection | Protective gloves | Material to be determined by specific laboratory protocols and compatibility with any solvents used. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Not required under normal use with adequate ventilation | For large spills or in poorly ventilated areas, a particle filter respirator may be necessary. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Avoid the formation of dust.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
-
Store in a dry, cool, and well-ventilated place.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.
Disposal Plan
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the chemical itself.
-
Do not release into the environment.
Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of N-Benzyloxycarbonyl-L-alanine.
Caption: Workflow for handling a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
